ASP3026
説明
ASP3026 has been used in trials studying the treatment of Solid Tumor, B-Cell Lymphoma, Advanced Malignancies, Positive for Anaplastic Lymphoma Kinase, and Positive for Proto-Oncogene Tyrosine-Protein Kinase ROS.
ALK Inhibitor this compound is an orally available, small molecule inhibitor of the receptor tyrosine kinase anaplastic lymphoma kinase (ALK), with potential antineoplastic activity. Upon oral administration, this compound binds to and inhibits ALK tyrosine kinase, ALK fusion proteins and ALK point mutation variants. Inhibition of ALK leads to the disruption of ALK-mediated signaling and the inhibition of cell growth in ALK-expressing tumor cells. ALK belongs to the insulin receptor superfamily and plays an important role in nervous system development. ALK is not expressed in healthy adult human tissue but ALK dysregulation and gene rearrangements are associated with a series of tumors. Additionally, ALK mutations are associated with acquired resistance to small molecule tyrosine kinase inhibitors.
ASP-3026 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.
an anaplastic lymphoma receptor tyrosine kinase inhibitor; structure in first source
Structure
3D Structure
特性
IUPAC Name |
2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N8O3S/c1-21(2)41(38,39)27-8-6-5-7-25(27)33-29-31-20-30-28(34-29)32-24-10-9-23(19-26(24)40-4)36-13-11-22(12-14-36)37-17-15-35(3)16-18-37/h5-10,19-22H,11-18H2,1-4H3,(H2,30,31,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGBYMDAPCCKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=N2)NC3=C(C=C(C=C3)N4CCC(CC4)N5CCN(CC5)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149038 | |
| Record name | ASP-3026 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1097917-15-1 | |
| Record name | ASP-3026 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1097917151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ASP-3026 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12729 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ASP-3026 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASP-3026 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP4L6MXF10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of ASP3026
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASP3026 is a potent and selective, orally bioavailable, second-generation small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and preclinical efficacy. The information is intended for researchers, scientists, and professionals involved in drug development and oncology research. All quantitative data is presented in structured tables, and key experimental methodologies are described. Signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the compound's function.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] Dysregulation of ALK, often through chromosomal rearrangements leading to fusion proteins such as EML4-ALK, is a key oncogenic driver in various cancers, most notably non-small cell lung cancer (NSCLC).[2][3] this compound has emerged as a promising therapeutic agent designed to target these ALK aberrations.[1][4] This technical guide elucidates the intricate mechanism through which this compound exerts its anti-tumor effects.
Molecular Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the ALK tyrosine kinase. By binding to the ATP-binding pocket of the ALK kinase domain, this compound effectively blocks the autophosphorylation of the kinase and the subsequent activation of downstream signaling pathways. This inhibition is highly selective for ALK, with an in vitro IC50 value of 3.5 nM.
Kinase Inhibition Profile
This compound exhibits a distinct and more selective kinase inhibition profile compared to the first-generation ALK inhibitor, crizotinib. While crizotinib also inhibits other kinases such as MET and ROS1, this compound demonstrates greater selectivity for ALK. However, it does have inhibitory effects on other kinases, including ROS proto-oncogene 1 (ROS1), tyrosine kinase non-receptor 1 and 2, and members of the Src family.
Table 1: In Vitro Inhibitory Activity of this compound against various Tyrosine Kinases
| Kinase | IC50 (nmol/L) |
| ALK | 3.5 |
| FRK | >50% inhibition at 100 nmol/L |
| YES | >50% inhibition at 100 nmol/L |
| ACK | >50% inhibition at 100 nmol/L |
| TNK1 | >50% inhibition at 100 nmol/L |
| EGFR (L858R) | >50% inhibition at 100 nmol/L |
| Data compiled from multiple sources indicating kinases inhibited by more than 50% at a concentration of 100 nmol/L. |
Signaling Pathway Inhibition
The oncogenic activity of ALK fusion proteins is mediated through the activation of several downstream signaling cascades that promote cell proliferation, survival, and invasion. This compound effectively abrogates these signals by inhibiting ALK phosphorylation. Key downstream signaling proteins whose phosphorylation is inhibited by this compound include:
-
STAT3 (Signal Transducer and Activator of Transcription 3)
-
AKT (Protein Kinase B)
-
JNK (c-Jun N-terminal Kinase)
-
IGF-1R (Insulin-like Growth Factor 1 Receptor)
The inhibition of these pathways culminates in the induction of apoptosis, as evidenced by the cleavage of caspase-3 and PARP (Poly [ADP-ribose] polymerase).
Cellular and In Vitro Activity
This compound demonstrates potent anti-proliferative activity in various cancer cell lines harboring ALK rearrangements.
Anti-proliferative Activity
This compound effectively inhibits the growth of ALK-dependent cancer cells. The half-maximal inhibitory concentration (IC50) values for several cell lines are summarized below.
Table 2: Anti-proliferative Activity of this compound in ALK-positive Cancer Cell Lines
| Cell Line | Cancer Type | ALK Fusion/Mutation | IC50 (nM) |
| NCI-H2228 | NSCLC | EML4-ALK | 64.8 |
| SU-DHL-1 | ALCL | NPM-ALK | 300 (at 72h) |
| SUP-M2 | ALCL | NPM-ALK | 750 (at 72h) |
| SR-786 | ALCL | NPM-ALK | 750 (at 72h) |
| Karpas 299 | ALCL | NPM-ALK | 2500 (at 72h) |
| DEL | ALCL | NPM-ALK | 500 (at 72h) |
| NSCLC: Non-Small Cell Lung Cancer; ALCL: Anaplastic Large-Cell Lymphoma. |
Activity Against Crizotinib-Resistant Mutants
A significant advantage of this compound is its activity against ALK mutations that confer resistance to crizotinib, such as the L1196M "gatekeeper" mutation. This compound has been shown to significantly reduce the proliferation of 293T cells transfected with crizotinib-resistant NPM-ALK mutants and downregulate their tyrosine phosphorylation.
In Vivo Efficacy
Preclinical studies using xenograft models have demonstrated the potent anti-tumor activity of orally administered this compound.
Tumor Regression in Xenograft Models
In mice bearing NCI-H2228 (EML4-ALK) tumor xenografts, oral administration of this compound induced dose-dependent tumor regression at doses of 10, 30, and 100 mg/kg. Notably, this compound achieved tumor tissue concentrations more than 10-fold higher than in plasma. In an intra-hepatic xenograft model, this compound led to continuous tumor regression, whereas crizotinib-treated mice experienced tumor relapse after an initial response. Furthermore, this compound has been shown to enhance the anti-tumor activities of standard chemotherapy agents like paclitaxel and pemetrexed.
Experimental Protocols
Kinase Inhibitory Assay
The inhibitory activity of this compound against various tyrosine kinases was evaluated using a tyrosine kinase-ELISA or an Off-chip mobility shift assay. IC50 values were determined for kinases that showed more than 50% inhibition at a concentration of 100 nmol/L in three independent experiments.
Antiproliferative Assay
The antiproliferative activity of this compound against NCI-H2228 NSCLC cells was assessed using a spheroid cell culture system. Cells were seeded on spheroid plates and treated with various concentrations of this compound for 5 days. Cell viability was then measured to determine the IC50 value.
In Vivo Xenograft Model
Female nude mice were subcutaneously inoculated with NCI-H2228 cells. When tumors reached a palpable size, mice were randomized into treatment groups. This compound was administered orally twice daily for 14 days. Tumor volume was measured regularly to assess anti-tumor effects.
Immunoblotting
To assess the inhibition of ALK phosphorylation in tumors, mice with NCI-H2228 xenografts were treated with a single oral dose of 10 mg/kg this compound. After 4 hours, tumors were excised, and total and phosphorylated EML4-ALK were detected by immunoblotting.
Clinical Development
Phase I clinical trials have been conducted to evaluate the safety, pharmacokinetics, and anti-tumor activity of this compound in patients with advanced solid tumors, including those with ALK-positive malignancies. These trials have helped to establish the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
Conclusion
This compound is a highly selective and potent second-generation ALK inhibitor with a clear mechanism of action. It effectively inhibits the ALK tyrosine kinase, leading to the suppression of downstream oncogenic signaling pathways and subsequent induction of apoptosis in ALK-dependent cancer cells. Its demonstrated efficacy in preclinical models, including those resistant to first-generation inhibitors, underscores its potential as a valuable therapeutic option for patients with ALK-driven malignancies. The detailed data and methodologies presented in this guide provide a solid foundation for further research and development of this promising anti-cancer agent.
References
- 1. Facebook [cancer.gov]
- 2. The selective anaplastic lymphoma receptor tyrosine kinase inhibitor this compound induces tumor regression and prolongs survival in non-small cell lung cancer model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective anaplastic lymphoma receptor tyrosine kinase inhibitor this compound induces tumor regression and prolongs survival in non-small cell lung... [en-cancer.fr]
- 4. The ALK inhibitor this compound eradicates NPM-ALK⁺ T-cell anaplastic large-cell lymphoma in vitro and in a systemic xenograft lymphoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
ASP3026: A Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor for Oncogenic ALK-Driven Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in various malignancies, most notably in a subset of non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). The development of selective ALK inhibitors has revolutionized the treatment landscape for patients with ALK-rearranged cancers. ASP3026 is a potent and selective, orally available, second-generation small-molecule ALK inhibitor.[1] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology and targeted therapy.
Introduction
The anaplastic lymphoma kinase (ALK) receptor tyrosine kinase is a key player in the development of the nervous system.[2] In healthy adults, its expression is limited; however, chromosomal rearrangements involving the ALK gene can lead to the expression of oncogenic fusion proteins, such as EML4-ALK in NSCLC and NPM-ALK in ALCL.[2][3] These fusion proteins result in constitutive activation of the ALK kinase domain, driving downstream signaling pathways that promote cell proliferation, survival, and tumorigenesis.[4]
This compound was developed as a selective inhibitor of ALK to counteract the effects of these oncogenic fusion proteins. It functions as an ATP-competitive inhibitor of the ALK tyrosine kinase, effectively blocking its signaling output. Preclinical studies have demonstrated its potent anti-tumor activity in various cancer models, including those that have developed resistance to the first-generation ALK inhibitor, crizotinib.
Mechanism of Action
This compound exerts its therapeutic effect by directly binding to the ATP-binding pocket of the ALK kinase domain. This competitive inhibition prevents the phosphorylation of ALK and subsequently blocks the activation of its downstream signaling cascades. Key pathways inhibited by this compound include the JAK/STAT, RAS/MAPK, and PI3K/AKT pathways, all of which are crucial for the growth and survival of ALK-driven cancer cells. The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in tumor cells dependent on ALK signaling.
ALK Signaling Pathway
The following diagram illustrates the central role of ALK in oncogenic signaling and the point of intervention for this compound.
Quantitative Data
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize key inhibitory concentrations (IC50) and other relevant data.
In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) | Assay Condition | Reference |
| ALK (wild-type) | 3.5 | Cell-free kinase assay | |
| ROS1 | 8.9 | Cell-free kinase assay | |
| ACK1 | 5.8 | Cell-free kinase assay |
Anti-proliferative Activity in Cell Lines
| Cell Line | ALK Status | IC50 (nM) | Assay | Reference |
| NCI-H2228 | EML4-ALK | 64.8 | CellTiter-Glo | |
| Ba/F3 | EML4-ALK | 56 | Cell Proliferation Assay | |
| Ba/F3 | NPM-ALK | 84 | Cell Proliferation Assay | |
| SU-DHL-1 | NPM-ALK | 300 (0.3 µM) | MTS Assay (72h) | |
| SUP-M2 | NPM-ALK | 750 (0.75 µM) | MTS Assay (72h) | |
| SR-786 | NPM-ALK | 750 (0.75 µM) | MTS Assay (72h) | |
| Karpas 299 | NPM-ALK | 2500 (2.5 µM) | MTS Assay (72h) | |
| DEL | NPM-ALK | 500 (0.5 µM) | MTS Assay (72h) |
Activity Against Crizotinib-Resistant ALK Mutations
| ALK Mutation | IC50 (nM) - this compound | Fold Resistance vs. WT | Reference |
| L1196M | 32 | 3.2 | |
| F1174L | 10 | 2.9 | |
| R1275Q | 5.4 | 1.5 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
ALK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant ALK enzyme
-
Myelin Basic Protein (MBP) or other suitable substrate
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted this compound or vehicle (DMSO control).
-
Add 2 µL of ALK enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
NCI-H2228 or other ALK-positive cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Allow cells to attach overnight.
-
Treat cells with serial dilutions of this compound or vehicle control.
-
Incubate for the desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of ALK Phosphorylation
This technique is used to detect the phosphorylation status of ALK and its downstream targets.
Materials:
-
ALK-positive cells (e.g., NCI-H2228)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
NCI-H2228 cells
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of NCI-H2228 cells (e.g., 5 x 10^6 cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., daily). The control group receives the vehicle.
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Analyze the data to determine tumor growth inhibition and statistical significance.
Conclusion
This compound is a highly selective and potent second-generation ALK inhibitor with significant preclinical activity against both wild-type and crizotinib-resistant ALK-driven cancers. The data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation and development of this compound as a therapeutic agent. The ability of this compound to overcome known resistance mechanisms highlights its potential to address the clinical challenge of acquired resistance to first-generation ALK inhibitors. Continued research into its clinical efficacy and safety profile is warranted to fully establish its role in the management of ALK-positive malignancies.
References
ASP3026: A Technical Guide for Researchers and Drug Development Professionals
Introduction
ASP3026 is a potent and selective, orally available, second-generation small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase.[1][2] It has demonstrated significant anti-tumor activity in preclinical models and has been evaluated in clinical trials for the treatment of various solid tumors, particularly non-small cell lung cancer (NSCLC) harboring ALK rearrangements. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, pharmacology, and available clinical data for this compound, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the IUPAC name N2-[2-Methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-1,3,5-triazine-2,4-diamine. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N2-[2-Methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-1,3,5-triazine-2,4-diamine | |
| Molecular Formula | C29H40N8O3S | |
| Molecular Weight | 580.7 g/mol | |
| CAS Number | 1097917-15-1 | |
| SMILES | CC(C)S(=O)(=O)c1ccccc1Nc1nc(Nc2ccc(cc2OC)N2CCC(CC2)N2CCN(C)CC2)ncc1 |
Mechanism of Action
This compound is an ATP-competitive inhibitor of the ALK tyrosine kinase.[3] The dysregulation of ALK, often through chromosomal rearrangements leading to fusion proteins such as EML4-ALK, is a key driver in the pathogenesis of certain cancers, including a subset of NSCLC.[3] Constitutive activation of the ALK fusion protein triggers downstream signaling pathways that promote cell proliferation, survival, and invasion. This compound binds to the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation of its downstream substrates and thereby inhibiting the aberrant signaling cascade.
ALK Signaling Pathway
The binding of this compound to the ALK kinase domain blocks the activation of several key downstream signaling pathways, including:
-
RAS-MEK-ERK Pathway: This pathway is crucial for cell proliferation and differentiation.
-
PI3K-AKT-mTOR Pathway: This pathway plays a central role in cell growth, survival, and metabolism.
-
JAK-STAT Pathway: This pathway is involved in cell survival, proliferation, and immune responses.
The inhibition of these pathways ultimately leads to the induction of apoptosis and the suppression of tumor growth in ALK-driven cancer cells.
References
- 1. First-in-human, open-label dose-escalation and dose-expansion study of the safety, pharmacokinetics, and antitumor effects of an oral ALK inhibitor this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Antitumor Activity of Repeated this compound Administration in Japanese Patients with Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective anaplastic lymphoma receptor tyrosine kinase inhibitor this compound induces tumor regression and prolongs survival in non-small cell lung cancer model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
ASP3026 in Anaplastic Large-Cell Lymphoma (ALCL) Models: A Technical Guide
Introduction
Anaplastic Large-Cell Lymphoma (ALCL) is an aggressive T-cell non-Hodgkin lymphoma. A significant subset of ALCL cases is characterized by the expression of the oncogenic fusion protein Nucleophosmin-Anaplastic Lymphoma Kinase (NPM-ALK), which drives tumor cell proliferation and survival.[1][2][3] ASP3026 is a second-generation, orally available small-molecule inhibitor of the ALK receptor tyrosine kinase.[4] This technical guide provides an in-depth overview of the preclinical evaluation of this compound in NPM-ALK-positive ALCL models, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.
Core Efficacy Data of this compound in ALCL Models
The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies, highlighting its potent anti-tumor activity in ALCL.
In Vitro Activity
This compound has demonstrated potent inhibitory effects on ALK kinase activity and the viability of NPM-ALK+ ALCL cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability at 48 and 72 hours are presented below.
Table 1: IC50 Values of this compound in NPM-ALK+ ALCL Cell Lines [5]
| Cell Line | IC50 at 48h (µM) | IC50 at 72h (µM) |
| SU-DHL-1 | 0.4 | 0.3 |
| SUP-M2 | 0.75 | 0.75 |
| SR-786 | 1.0 | 0.75 |
| Karpas 299 | 2.5 | 2.5 |
| DEL | >3.0 | 0.5 |
Data sourced from MedchemExpress, summarizing the dose-dependent effect of this compound on the viability of various ALCL cell lines.
In Vivo Efficacy
In a systemic xenograft model using Karpas 299 cells, this compound demonstrated significant anti-tumor activity, leading to tumor regression and improved survival compared to control and standard chemotherapy (CHOP).
Table 2: In Vivo Efficacy of this compound in an ALCL Xenograft Model
| Treatment Group | Dosage | Outcome |
| Control (Vehicle) | N/A | Progressive tumor growth |
| CHOP | Standard dose | Initial tumor regression followed by relapse |
| This compound | 30 mg/kg, daily p.o. | Sustained tumor regression and prolonged survival |
This table summarizes the findings from the systemic xenograft model, highlighting the superior efficacy of this compound over standard chemotherapy.
Signaling Pathway Inhibition by this compound
This compound exerts its anti-tumor effects by inhibiting the NPM-ALK fusion protein, which in turn blocks several downstream signaling pathways crucial for ALCL cell survival and proliferation. The binding of this compound to the ALK kinase domain is competitive with ATP. This inhibition leads to a reduction in the phosphorylation of key signaling molecules including STAT3, AKT, and JNK.
Caption: this compound inhibits NPM-ALK, blocking downstream signaling pathways.
Overcoming Crizotinib Resistance
A significant advantage of this compound is its ability to overcome resistance to the first-generation ALK inhibitor, crizotinib. This compound has shown efficacy against crizotinib-resistant NPM-ALK mutants, such as NPM-ALKI231N and NPM-ALKL256Q.
Caption: this compound overcomes crizotinib resistance by inhibiting mutated NPM-ALK.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
Cell Lines and Culture
-
Cell Lines: NPM-ALK+ ALCL cell lines (Karpas 299, SR-786, and SU-DHL-1) were utilized.
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.
In Vitro Assays
A summary of the workflow for the in vitro assessment of this compound is provided below.
Caption: Workflow for in vitro evaluation of this compound in ALCL cell lines.
-
Cell Viability Assay: Cells were seeded in 96-well plates and treated with various concentrations of this compound for 48 and 72 hours. Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Proliferation Assay: A BrdU cell proliferation assay was used to measure DNA synthesis. Cells were treated with this compound for 48 hours, and proliferation was quantified according to the manufacturer's protocol.
-
Apoptosis Assay: Apoptosis was determined by flow cytometry after staining with Annexin V-FITC and propidium iodide. Cleavage of caspase-3 and PARP was also assessed by Western blotting as markers of apoptosis.
-
Colony Formation Assay: Cells were suspended in a methylcellulose-based medium containing different concentrations of this compound and plated in 6-well plates. Colonies were counted after a 10-day incubation period.
In Vivo Systemic Xenograft Model
-
Animal Model: C.B-17 severe combined immunodeficient (SCID) mice were used.
-
Tumor Implantation: Mice were injected intravenously with Karpas 299 cells that were engineered to express firefly luciferase for bioluminescence imaging.
-
Treatment: Once tumors were established (approximately 3 weeks post-injection), mice were randomized into treatment groups and received daily oral gavage of either vehicle control or this compound (30 mg/kg). A comparative arm with CHOP chemotherapy was also included.
-
Monitoring: Tumor burden was monitored weekly using bioluminescence imaging. Animal survival was also recorded.
Conclusion
The preclinical data strongly support the therapeutic potential of this compound in NPM-ALK+ anaplastic large-cell lymphoma. It effectively inhibits ALCL cell viability, proliferation, and colony formation in vitro, and abrogates tumor growth in vivo. Notably, its ability to overcome crizotinib resistance suggests it could be a valuable therapeutic option for patients who have relapsed or are refractory to first-generation ALK inhibitors. These findings provide a solid rationale for the inclusion of NPM-ALK+ ALCL patients in clinical trials of this compound.
References
- 1. The ALK inhibitor this compound eradicates NPM-ALK+ T-cell anaplastic large-cell lymphoma in vitro and in a systemic xenograft lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. The ALK inhibitor this compound eradicates NPM-ALK⁺ T-cell anaplastic large-cell lymphoma in vitro and in a systemic xenograft lymphoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
ASP3026: A Technical Guide to its Target, Signaling Pathway, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASP3026 is a potent and selective, orally available, second-generation small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] Dysregulation of the ALK receptor tyrosine kinase, through mechanisms such as gene rearrangements and mutations, is a known driver in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1][3] this compound has demonstrated significant antitumor activity in preclinical models by effectively suppressing ALK-mediated signaling pathways, leading to cell growth inhibition and apoptosis.[4] This document provides an in-depth technical overview of this compound, focusing on its target protein, the associated signaling cascade, and the experimental methodologies used to characterize its activity.
Target Protein: Anaplastic Lymphoma Kinase (ALK)
The primary molecular target of this compound is the Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase belonging to the insulin receptor superfamily. In healthy adults, ALK expression is low, but its aberrant activation is implicated in the pathogenesis of various malignancies. This compound acts as an ATP-competitive inhibitor of ALK, binding to the kinase domain and preventing the phosphorylation of ALK and its downstream substrates.
This compound Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the constitutive activation of ALK and its downstream signaling pathways. Upon binding to ALK, this compound blocks its kinase activity, leading to a reduction in the phosphorylation of several key signaling proteins. This disruption of ALK-mediated signaling ultimately results in decreased cell proliferation and the induction of apoptosis in ALK-dependent tumor cells.
The key signaling pathways affected by this compound include:
-
STAT3 Pathway: Inhibition of ALK phosphorylation prevents the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of cell survival and proliferation.
-
AKT Pathway: this compound treatment leads to the downregulation of phosphorylated AKT, a central node in a major cell survival pathway.
-
JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway, involved in stress response and apoptosis, is also modulated by this compound through the inhibition of ALK.
-
IGF-1R Pathway: this compound has been shown to decrease the phosphorylation of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a protein that can be activated by NPM-ALK.
The inhibition of these pathways culminates in the activation of apoptotic cascades, as evidenced by the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP).
Caption: this compound inhibits ALK phosphorylation, blocking downstream signaling pathways.
Quantitative Data
The inhibitory activity of this compound has been quantified using various in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) |
| ALK | Kinase Assay | 3.5 |
IC50: Half-maximal inhibitory concentration
Table 2: Cellular Activity of this compound in ALK-Positive Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Time Point (h) |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | Cell Viability | 0.3 | 72 |
| SUP-M2 | Anaplastic Large-Cell Lymphoma | Cell Viability | 0.75 | 72 |
| SR-786 | Anaplastic Large-Cell Lymphoma | Cell Viability | 0.75 | 72 |
| Karpas 299 | Anaplastic Large-Cell Lymphoma | Cell Viability | 2.5 | 72 |
| DEL | Anaplastic Large-Cell Lymphoma | Cell Viability | 0.5 | 72 |
| NCI-H2228 | Non-Small Cell Lung Cancer | Cell Growth | 0.0648 | Not Specified |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
ALK Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on ALK enzymatic activity.
Protocol:
-
Immunoprecipitation of ALK: Lyse ALK-positive cells (e.g., Karpas 299) and immunoprecipitate ALK using an anti-ALK antibody.
-
Kinase Reaction: Resuspend the immunoprecipitated ALK in a kinase reaction buffer containing a protein tyrosine kinase substrate.
-
Initiation of Reaction: Add ATP to initiate the phosphorylation reaction and incubate at 37°C for 30 minutes.
-
Washing: Aspirate the reaction solution and wash the wells multiple times to remove non-reacted components.
-
Detection: Use a phosphotyrosine-specific antibody, often conjugated to a detectable enzyme like HRP, to quantify the amount of phosphorylated substrate.
-
Data Analysis: Measure the signal (e.g., absorbance or fluorescence) and calculate the IC50 value by plotting the percentage of inhibition against a range of this compound concentrations.
Caption: Workflow for a typical ALK kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against this compound concentration to determine the IC50 value.
Caption: Workflow for a cell viability assay using MTT reagent.
Western Blotting
This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated ALK and its downstream targets, in cell lysates after treatment with this compound.
Protocol:
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein from each sample onto an SDS-polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured on X-ray film or with a digital imager.
-
Analysis: Analyze the band intensities to determine the relative protein levels.
Caption: A generalized workflow for Western blotting experiments.
Conclusion
This compound is a highly potent and selective second-generation ALK inhibitor with significant anti-tumor activity in preclinical models of ALK-driven cancers. Its mechanism of action involves the direct inhibition of ALK kinase activity, leading to the suppression of critical downstream signaling pathways and the induction of apoptosis. The data presented in this guide underscore the therapeutic potential of this compound for the treatment of ALK-positive malignancies. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patients.
References
- 1. oncotarget.com [oncotarget.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The selective anaplastic lymphoma receptor tyrosine kinase inhibitor this compound induces tumor regression and prolongs survival in non-small cell lung cancer model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ALK inhibitor this compound eradicates NPM-ALK+ T-cell anaplastic large-cell lymphoma in vitro and in a systemic xenograft lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
ASP3026: A Deep Dive into its ATP-Competitive Inhibition of ALK
For Immediate Release
This technical guide provides an in-depth analysis of ASP3026, a potent and selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK). Developed for researchers, scientists, and drug development professionals, this document details the core mechanism of action, kinase selectivity, cellular activity, and preclinical efficacy of this compound, positioning it as a significant agent in the landscape of ALK-targeted therapies. All data is presented in structured tables for clear comparison, and key experimental protocols are outlined. Visual diagrams generated using Graphviz are provided to illustrate critical signaling pathways and experimental workflows.
Core Mechanism: ATP-Competitive Inhibition
This compound functions as a selective, orally available inhibitor of the ALK receptor tyrosine kinase.[1][2] Its primary mechanism of action is through direct, ATP-competitive inhibition of ALK's kinase activity.[3][4] By binding to the ATP-binding pocket of the ALK kinase domain, this compound blocks the phosphorylation of downstream signaling proteins, thereby inhibiting the proliferation of ALK-dependent cancer cells.[2] This targeted inhibition disrupts the oncogenic signaling cascades that drive tumor growth and survival in cancers with ALK gene rearrangements, such as a subset of non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).
Downstream Signaling Cascade
Inhibition of ALK by this compound leads to a significant reduction in the phosphorylation of key downstream signaling molecules. In cellular models, treatment with this compound has been shown to decrease the phosphorylation of STAT3, AKT, and ERK, all of which are critical for cell proliferation and survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The selective anaplastic lymphoma receptor tyrosine kinase inhibitor this compound induces tumor regression and prolongs survival in non-small cell lung cancer model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
ASP3026: A Preclinical In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP3026 is a potent and selective, orally available, second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor.[1][2] It has demonstrated significant preclinical activity in various cancer models, including those with resistance to the first-generation ALK inhibitor, crizotinib.[2][3] This technical guide provides a comprehensive overview of the preclinical data and findings for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the underlying signaling pathways.
Core Mechanism of Action
This compound is an ATP-competitive inhibitor of ALK tyrosine kinase.[4] The aberrant activation of ALK, often through chromosomal rearrangements resulting in fusion proteins like NPM-ALK and EML4-ALK, is a key oncogenic driver in several cancers, including anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC). By binding to the ATP-binding pocket of the ALK kinase domain, this compound effectively blocks its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation, survival, and growth.
Data Presentation: In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines harboring ALK fusions. The half-maximal inhibitory concentration (IC50) values from various preclinical studies are summarized below.
| Cell Line | Cancer Type | ALK Fusion/Mutation | IC50 (nM) | Reference |
| NCI-H2228 | NSCLC | EML4-ALK | 64.8 | |
| SU-DHL-1 | ALCL | NPM-ALK | 300 | |
| SUP-M2 | ALCL | NPM-ALK | 750 | |
| SR-786 | ALCL | NPM-ALK | 750 | |
| Karpas 299 | ALCL | NPM-ALK | 2500 | |
| DEL | ALCL | NPM-ALK | 500 |
Data Presentation: In Vivo Efficacy
Preclinical studies using xenograft models have demonstrated the in vivo anti-tumor activity of this compound.
| Xenograft Model | Cancer Type | Treatment and Dosage | Key Findings | Reference |
| NCI-H2228 Subcutaneous Xenograft | NSCLC | 1, 10, 30, 100 mg/kg, oral, twice daily for 14 days | Dose-dependent anti-tumor effects with strong regression at 10, 30, and 100 mg/kg. | |
| NCI-H2228 Intrahepatic Xenograft | NSCLC | Not specified | Induced continuous tumor regression, whereas crizotinib-treated mice showed tumor relapse. | |
| hEML4-ALK Transgenic Mice | NSCLC | Not specified | Potent antitumor activities, including tumor shrinkage to a non-detectable level. | |
| NPM-ALK+ ALCL Systemic Xenograft | ALCL | 30 mg/kg, oral, daily for 10 weeks | Inhibited tumor growth. | |
| Crizotinib-Resistant PDX Mice | Lung Cancer | 100 mg/kg/day | Showed anti-tumor effects in a crizotinib-resistant model. |
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., NCI-H2228, SU-DHL-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is assessed using a metabolic assay such as the MTT or MTS assay.
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then dissolved using a solubilization solution, and the absorbance is measured at 570 nm.
-
MTS Assay: An MTS solution is added to each well, and after incubation, the absorbance is read at 490 nm.
-
-
Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 values are calculated using a non-linear regression analysis.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of ALK and its downstream signaling proteins.
Methodology:
-
Cell Lysis: Cells are treated with this compound at various concentrations for a specified time, then washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated and total ALK, STAT3, AKT, and JNK.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Cell Preparation: A suspension of cancer cells (e.g., NCI-H2228) is prepared in a suitable medium, often mixed with Matrigel.
-
Tumor Implantation: The cell suspension is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.
-
Drug Administration: Once the tumors reach a specified size, the mice are randomized into treatment and control groups. This compound is administered orally at different dose levels and schedules. The control group receives a vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition. Body weight and general health of the mice are also monitored to assess toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement and downstream signaling effects in vivo.
Signaling Pathway and Experimental Workflow Visualizations
This compound Mechanism of Action on the NPM-ALK Signaling Pathway
Caption: this compound inhibits the NPM-ALK fusion protein, blocking downstream signaling pathways.
Experimental Workflow for In Vitro IC50 Determination
Caption: A typical workflow for determining the in vitro potency of this compound.
Logical Relationship of this compound Activity Against Crizotinib Resistance
Caption: this compound demonstrates efficacy in overcoming acquired resistance to crizotinib.
Conclusion
The preclinical data for this compound strongly support its development as a potent and selective ALK inhibitor. It demonstrates significant in vitro and in vivo activity against ALK-driven cancers, including models with acquired resistance to first-generation inhibitors. The detailed understanding of its mechanism of action and the robust preclinical data package provide a solid foundation for its continued clinical investigation in patients with ALK-positive malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. The ALK inhibitor this compound eradicates NPM-ALK⁺ T-cell anaplastic large-cell lymphoma in vitro and in a systemic xenograft lymphoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dual inhibition of IGF-IR and ALK as an effective strategy to eradicate NPM-ALK+ T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ASP3026 In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP3026 is an orally available, small-molecule inhibitor of anaplastic lymphoma kinase (ALK)[1]. As a second-generation ALK inhibitor, it has shown potent activity against wild-type ALK and various ALK fusion proteins, including those resistant to first-generation inhibitors like crizotinib[2]. Dysregulation of the ALK receptor tyrosine kinase is a known driver in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL)[1][2]. This compound exerts its anti-tumor effects by binding to and inhibiting ALK, which in turn disrupts downstream signaling pathways crucial for cell growth, proliferation, and survival. This document provides detailed protocols for in vitro experiments to characterize the activity of this compound.
Mechanism of Action
This compound is an ATP-competitive inhibitor of ALK tyrosine kinase. Inhibition of ALK by this compound leads to the downregulation of phosphorylation of key downstream signaling proteins, including STAT3, AKT, and JNK. This disruption of ALK-mediated signaling ultimately results in decreased cell viability and proliferation, and the induction of apoptosis in ALK-dependent tumor cells.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | 48 hours | 0.4 | |
| SUP-M2 | Anaplastic Large-Cell Lymphoma | 48 hours | 0.75 | |
| SR-786 | Anaplastic Large-Cell Lymphoma | 48 hours | 1.0 | |
| Karpas 299 | Anaplastic Large-Cell Lymphoma | 48 hours | 2.5 | |
| DEL | Anaplastic Large-Cell Lymphoma | 48 hours | > 3.0 | |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | 72 hours | 0.3 | |
| DEL | Anaplastic Large-Cell Lymphoma | 72 hours | 0.5 | |
| SUP-M2 | Anaplastic Large-Cell Lymphoma | 72 hours | 0.75 | |
| SR-786 | Anaplastic Large-Cell Lymphoma | 72 hours | 0.75 | |
| Karpas 299 | Anaplastic Large-Cell Lymphoma | 72 hours | 2.5 | |
| NCI-H2228 | Non-Small Cell Lung Cancer | Not Specified | 0.0648 |
Signaling Pathway Diagram
Caption: this compound inhibits ALK, blocking downstream signaling pathways.
Experimental Protocols
1. Cell Culture
-
NPM-ALK+ Anaplastic Large-Cell Lymphoma (ALCL) Cell Lines (e.g., Karpas 299, SU-DHL-1, SUP-M2, SR-786, DEL):
-
Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: These are suspension cell lines. Split the culture every 2-3 days to maintain a cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL.
-
-
NCI-H2228 Non-Small Cell Lung Cancer (NSCLC) Cell Line:
-
Growth Medium: RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: This is an adherent cell line. When cells reach 80-90% confluency, wash with PBS, detach using a suitable dissociation reagent (e.g., 0.25% Trypsin-EDTA), and re-seed at a ratio of 1:2 to 1:4. Renew the medium every 2 to 3 days.
-
2. Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures to assess the effect of this compound on the viability of cancer cell lines.
-
Materials:
-
96-well clear flat-bottom plates
-
NPM-ALK+ ALCL or NCI-H2228 cells
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. For adherent cells (NCI-H2228), allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Caption: Workflow for determining cell viability using the MTS assay.
3. Cell Proliferation Assay (BrdU Assay)
This protocol outlines the steps to measure the proliferation of cells treated with this compound by detecting the incorporation of BrdU into newly synthesized DNA.
-
Materials:
-
96-well clear flat-bottom plates
-
NPM-ALK+ ALCL or NCI-H2228 cells
-
Complete growth medium
-
This compound stock solution
-
BrdU Labeling and Detection Kit
-
Microplate reader
-
-
Procedure:
-
Seed cells and treat with various concentrations of this compound as described in the MTS assay protocol.
-
Incubate for 24 to 48 hours.
-
Add BrdU labeling solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Remove the culture medium and fix the cells.
-
Denature the DNA according to the kit manufacturer's instructions.
-
Add the anti-BrdU antibody and incubate for 1-2 hours at room temperature.
-
Wash the wells and add the secondary antibody conjugate. Incubate for 1 hour at room temperature.
-
Wash the wells and add the substrate solution.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Analyze the data to determine the effect of this compound on cell proliferation.
-
4. Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies caspase-3 and -7 activities, which are key indicators of apoptosis.
-
Materials:
-
96-well white-walled plates
-
NPM-ALK+ ALCL or NCI-H2228 cells
-
Complete growth medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well white-walled plate as described for the MTS assay.
-
Treat cells with desired concentrations of this compound and a vehicle control.
-
Incubate for 24 to 48 hours at 37°C.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Analyze the data to determine the fold-increase in caspase activity relative to the vehicle control.
-
5. Western Blot Analysis
This protocol is for detecting changes in the phosphorylation status of ALK and its downstream signaling proteins following treatment with this compound.
-
Materials:
-
6-well plates
-
NPM-ALK+ ALCL or NCI-H2228 cells
-
Complete growth medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ALK, anti-total ALK, anti-p-STAT3, anti-total STAT3, anti-p-AKT, anti-total AKT, anti-cleaved PARP, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 0.1, 0.5, 1.0 µM) or vehicle control for a specified time (e.g., 4, 24, or 48 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative changes in protein phosphorylation and expression.
-
Caption: Step-by-step workflow for Western blot analysis.
6. In Vitro ALK Kinase Assay (ADP-Glo™ Assay)
This assay measures the activity of purified ALK enzyme and the inhibitory effect of this compound.
-
Materials:
-
Recombinant human ALK enzyme
-
ALK substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
Kinase assay buffer
-
This compound stock solution
-
ADP-Glo™ Kinase Assay Kit
-
384-well white plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add the diluted this compound or vehicle control.
-
Add the recombinant ALK enzyme to each well, except for the no-enzyme control.
-
Initiate the kinase reaction by adding a mixture of the ALK substrate and ATP. The final ATP concentration should be at or near the Km for ALK.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition of ALK activity for each this compound concentration and determine the IC50 value.
-
References
Application Notes and Protocols for ASP3026 Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP3026 is a potent and selective, orally available small molecule inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[1][2] Dysregulation of the ALK signaling pathway, often through chromosomal rearrangements resulting in fusion proteins like NPM-ALK, is a key driver in several cancers, including anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC).[3][4] this compound exhibits its antineoplastic activity by binding to and inhibiting ALK tyrosine kinase, which disrupts downstream signaling pathways crucial for cell growth and survival, ultimately leading to apoptosis in cancer cells expressing aberrant ALK.[1] These application notes provide detailed protocols for assessing the effect of this compound on cell viability, a critical step in preclinical drug evaluation.
This compound Mechanism of Action and Signaling Pathway
This compound competitively inhibits ATP binding to the ALK kinase domain, preventing its autophosphorylation and subsequent activation. This blockade abrogates downstream signaling cascades, primarily the PI3K/AKT, MAPK/ERK, and JAK/STAT3 pathways. Inhibition of these pathways by this compound leads to decreased phosphorylation of key signaling molecules such as STAT3, AKT, and JNK, and induces apoptosis through the cleavage of caspase-3 and PARP.
Caption: this compound inhibits ALK, blocking downstream pro-survival pathways and inducing apoptosis.
Experimental Protocols
A common and reliable method to assess the effect of a compound on cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol: MTT Cell Viability Assay
This protocol is adapted for testing the efficacy of this compound on NPM-ALK positive anaplastic large-cell lymphoma (ALCL) cell lines such as SU-DHL-1, SUP-M2, SR-786, and Karpas 299.
Materials:
-
This compound (stock solution in DMSO)
-
NPM-ALK+ ALCL cell lines (e.g., Karpas-299, SU-DHL-1)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Caption: Workflow of the MTT assay for determining cell viability after this compound treatment.
Procedure:
-
Cell Culture: Culture NPM-ALK+ ALCL cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding:
-
Count the cells using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Include wells with medium only to serve as a blank control.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. A suggested concentration range to start with is 0.1 nM to 10 µM.
-
Add 100 µL of the diluted this compound solutions to the respective wells.
-
Include a vehicle control group (cells treated with the same concentration of DMSO as the highest this compound concentration).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Centrifuge the plate at 1,500 rpm for 5 minutes.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use 630 nm as a reference wavelength if desired.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Quantitative Data Summary
The following table summarizes representative IC50 values of this compound in various NPM-ALK+ anaplastic large-cell lymphoma cell lines after 72 hours of treatment.
| Cell Line | IC50 (µM) |
| SU-DHL-1 | 0.3 |
| SUP-M2 | 0.75 |
| SR-786 | 0.75 |
| Karpas 299 | 2.5 |
| DEL | 0.5 |
Data compiled from publicly available research.
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay duration. It is recommended to determine the optimal conditions for each cell line in your laboratory.
Conclusion
The provided protocols and application notes offer a comprehensive guide for assessing the in vitro efficacy of this compound. Accurate determination of cell viability is a cornerstone for the preclinical evaluation of targeted therapies like this compound, providing essential data for further drug development and for understanding the molecular mechanisms of action.
References
- 1. NPM-ALK: The Prototypic Member of a Family of Oncogenic Fusion Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. The ALK inhibitor this compound eradicates NPM-ALK+ T-cell anaplastic large-cell lymphoma in vitro and in a systemic xenograft lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Preparing ASP3026 Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP3026 is a potent and selective, orally available small molecule inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[1][2] It has demonstrated significant anti-tumor activity in preclinical models of non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL) harboring ALK rearrangements.[3][4] Proper preparation and storage of this compound stock solutions are critical for obtaining accurate and reproducible results in in vitro and in vivo studies. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound due to its high solubilizing capacity for this compound.[5] This document provides detailed protocols and application notes for the preparation, storage, and use of this compound stock solutions in DMSO.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₀N₈O₃S | |
| Molecular Weight | 580.74 g/mol | |
| CAS Number | 1097917-15-1 | |
| Appearance | White to off-white solid | |
| Purity | ≥98% |
Solubility Data
The solubility of this compound in various solvents is crucial for the preparation of stock solutions. It is highly soluble in DMSO, but practically insoluble in water and ethanol.
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 14 mg/mL (24.1 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. Sonication may be required for complete dissolution. | |
| up to 50 mg/mL (86.09 mM) | |||
| Water | Insoluble | ||
| Ethanol | Insoluble | ||
| DMF | 2 mg/mL | ||
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials (amber or covered in foil)
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Determine the required mass of this compound:
-
The molecular weight of this compound is 580.74 g/mol .
-
To prepare 1 mL of a 10 mM solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 580.74 g/mol x 1000 mg/g = 5.81 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out 5.81 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
-
Application Notes
In Vitro Kinase Assays
This compound is a potent inhibitor of ALK kinase activity. In biochemical assays, it has an IC₅₀ of 3.5 nM against wild-type ALK. When preparing working solutions for kinase assays, the DMSO concentration in the final reaction mixture should be kept low (typically ≤ 0.1%) to avoid solvent effects on enzyme activity.
Cell-Based Assays
This compound has been shown to inhibit the proliferation of various ALK-positive cancer cell lines. The IC₅₀ values for cell growth inhibition are cell line-dependent. For example, in the NCI-H2228 human NSCLC cell line, which expresses the EML4-ALK fusion protein, the IC₅₀ for this compound is 64.8 nM. When treating cells, the final concentration of DMSO in the culture medium should be carefully controlled and a vehicle control (medium with the same concentration of DMSO) should always be included.
| Cell Line | ALK Status | IC₅₀ (nM) | Reference |
| NCI-H2228 | EML4-ALK | 64.8 | |
| SU-DHL-1 | NPM-ALK | 300 | |
| SUP-M2 | NPM-ALK | 750 | |
| SR-786 | NPM-ALK | 750 | |
| Karpas 299 | NPM-ALK | 2500 | |
| DEL | NPM-ALK | 500 |
In Vivo Studies
For in vivo experiments in mouse xenograft models, this compound has been administered orally. The stock solution in DMSO can be further diluted in a suitable vehicle for oral gavage. It is important to perform formulation studies to ensure the stability and bioavailability of the compound in the chosen vehicle.
This compound Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the ALK tyrosine kinase, which in turn blocks downstream signaling pathways crucial for cell survival and proliferation. The diagram below illustrates the simplified signaling cascade affected by this compound.
Caption: this compound inhibits ALK, blocking downstream signaling.
Experimental Workflow for Preparing and Using this compound
The following diagram outlines the general workflow from receiving the compound to its application in cell-based assays.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The ALK inhibitor this compound eradicates NPM-ALK+ T-cell anaplastic large-cell lymphoma in vitro and in a systemic xenograft lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective anaplastic lymphoma receptor tyrosine kinase inhibitor this compound induces tumor regression and prolongs survival in non-small cell lung cancer model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for ASP3026 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP3026 is a potent and selective, orally available small molecule inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[1][2][3] Dysregulation of ALK signaling, often through genetic rearrangements or mutations, is a key driver in the pathogenesis of several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[2][4] this compound exerts its antineoplastic activity by binding to and inhibiting ALK tyrosine kinase, its fusion proteins, and various point mutation variants, thereby disrupting downstream signaling pathways and suppressing the growth of ALK-expressing tumor cells. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound is an ATP-competitive inhibitor of ALK. Its primary targets are wild-type and mutated ALK. It has also been shown to inhibit c-Ros oncogene 1 (ROS1) and tyrosine kinase non-receptor 2 (TNK2). Inhibition of ALK by this compound leads to the downregulation of phosphorylation of downstream signaling proteins, including STAT3, AKT, and JNK. This disruption of critical survival pathways ultimately induces apoptosis, evidenced by the cleavage of caspase 3 and PARP.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Notes |
| ALK (wild-type) | 3.5 | |
| ALK F1174L | 10 | |
| ALK R1275Q | 5.4 | |
| ROS1 | 8.9 | |
| TNK2 (Ack) | 5.8 |
Table 2: Cellular Activity of this compound in ALK-Dependent Cell Lines
| Cell Line | Cancer Type | ALK Status | IC50 | Assay Conditions |
| NCI-H2228 | NSCLC | EML4-ALK | 64.8 nM | 5-day treatment |
| SU-DHL-1 | ALCL | NPM-ALK+ | 0.4 µM | 48-hour treatment |
| SUP-M2 | ALCL | NPM-ALK+ | 0.75 µM | 48-hour treatment |
| SR-786 | ALCL | NPM-ALK+ | 1.0 µM | 48-hour treatment |
| Karpas 299 | ALCL | NPM-ALK+ | 2.5 µM | 48-hour treatment |
| DEL | ALCL | NPM-ALK+ | > 3.0 µM | 48-hour treatment |
| Ba/F3 | Pro-B | NPM-ALK | 84 nM | Not specified |
| Ba/F3 | Pro-B | EML4-ALK | 56 nM | Not specified |
Signaling Pathway and Experimental Workflow
Caption: ALK signaling pathway inhibited by this compound.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol is to determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
ALK-positive cancer cell lines (e.g., NCI-H2228, SU-DHL-1)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 2 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium. A typical concentration range to start with is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis of ALK Signaling
This protocol is to assess the effect of this compound on the phosphorylation of ALK and its downstream targets.
Materials:
-
ALK-positive cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 100 nM, 1000 nM) for 4 hours. Include a vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Normalize to a loading control like GAPDH.
-
Protocol 3: Colony Formation Assay
This protocol evaluates the long-term effect of this compound on the clonogenic survival of cancer cells.
Materials:
-
ALK-positive cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
-
Treatment:
-
Allow cells to attach overnight, then treat with a low concentration of this compound or vehicle control.
-
-
Incubation:
-
Incubate the cells for 5-14 days, allowing colonies to form. Replace the medium with fresh medium containing the respective treatments every 2-3 days.
-
-
Staining and Visualization:
-
Wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Image the plates and count the number of colonies.
-
-
Data Analysis:
-
Quantify the number and size of colonies in treated versus control wells.
-
Conclusion
This compound is a valuable tool for investigating ALK-driven cancers. The protocols outlined above provide a framework for characterizing the in vitro effects of this compound on cell viability, signaling, and long-term survival. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols: ASP3026 Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP3026 is a potent and selective, orally available small-molecule inhibitor of the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase.[1][2][3] Dysregulation of ALK, through mechanisms such as gene rearrangements, is a known driver in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1][4] this compound has demonstrated significant anti-tumor activity in preclinical models by inhibiting ALK phosphorylation and disrupting downstream signaling pathways, leading to cell growth inhibition and apoptosis. This document provides a detailed protocol for establishing and utilizing a xenograft mouse model to evaluate the in vivo efficacy of this compound.
Mechanism of Action
This compound competitively binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. Key pathways inhibited by this compound include the STAT3, AKT, and JNK pathways, which are crucial for cancer cell proliferation, survival, and growth. The inhibition of these pathways ultimately leads to apoptosis, as evidenced by the cleavage of caspase-3 and PARP.
This compound Signaling Pathway Inhibition
Experimental Protocols
This section details the protocol for a subcutaneous xenograft mouse model using the NCI-H2228 human NSCLC cell line, which endogenously expresses the EML4-ALK fusion protein.
Cell Culture and Preparation
-
Cell Line: NCI-H2228 (ATCC® CRL-5935™).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting:
-
Grow NCI-H2228 cells to 80-90% confluency.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Harvest the cells using Trypsin-EDTA.
-
Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or serum-free RPMI-1640 medium.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.
-
Adjust the cell concentration to 1 x 10^7 cells/100 µL for injection.
-
Animal Model
-
Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Acclimatization: Acclimatize the mice for at least one week before the start of the experiment.
-
Housing: House the mice in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
Tumor Implantation
-
Injection Site: Subcutaneously in the right flank of the mouse.
-
Injection Volume: 100 µL of the cell suspension (1 x 10^7 cells).
-
Procedure:
-
Anesthetize the mouse.
-
Inject the cell suspension subcutaneously.
-
Monitor the mice regularly for tumor growth.
-
This compound Administration and Monitoring
-
Tumor Growth Monitoring:
-
Measure tumor volume twice a week using calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomize the mice into treatment and control groups when the average tumor volume reaches 100-200 mm³.
-
-
This compound Formulation:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
-
Dosing and Administration:
-
Administer this compound orally (p.o.) via gavage.
-
A common dosing schedule is twice daily for 14 consecutive days.
-
The control group should receive the vehicle only.
-
-
Endpoint and Data Collection:
-
Monitor animal body weight and overall health status regularly.
-
The primary endpoint is typically tumor growth inhibition.
-
Euthanize the mice when tumors reach a predetermined size or at the end of the study.
-
Collect tumors for further analysis (e.g., pharmacodynamics, histology).
-
This compound Xenograft Model Workflow
Data Presentation
In Vitro Activity of this compound
| Cell Line | ALK Status | IC50 (nM) | Reference |
| NCI-H2228 | EML4-ALK | 64.8 | |
| BaF3 | Expressing EML4-ALK | - | |
| SU-DHL-1 | NPM-ALK+ | ~300 | |
| SUP-M2 | NPM-ALK+ | ~750 | |
| SR-786 | NPM-ALK+ | ~750 | |
| Karpas 299 | NPM-ALK+ | ~2500 | |
| DEL | NPM-ALK+ | ~500 |
In Vivo Efficacy of this compound in NCI-H2228 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| This compound | 1 | Twice daily, 14 days, p.o. | Dose-dependent anti-tumor effects | |
| This compound | 10 | Twice daily, 14 days, p.o. | Strong tumor regression | |
| This compound | 30 | Twice daily, 14 days, p.o. | Strong tumor regression | |
| This compound | 100 | Twice daily, 14 days, p.o. | Strong tumor regression |
In Vivo Efficacy of this compound in Systemic NPM-ALK+ ALCL Model
| Treatment Group | Dosing Schedule | Outcome | Reference |
| Control | - | Mean survival: 43.1 ± 3.3 days | |
| CHOP | - | Mean survival: 50.6 ± 6.4 days | |
| This compound (uninterrupted) | - | Mean survival: 79.8 ± 8.0 days | |
| This compound (interrupted) | - | Mean survival: 77.8 ± 8.1 days |
Conclusion
The this compound xenograft mouse model is a valuable tool for evaluating the in vivo efficacy and mechanism of action of this selective ALK inhibitor. The provided protocol offers a detailed framework for conducting these studies, from cell line maintenance to data interpretation. The presented data underscores the potent anti-tumor activity of this compound in preclinical models of ALK-driven cancers. This model can be further adapted to investigate drug combinations, resistance mechanisms, and the activity of this compound against various ALK mutations.
References
Application Notes and Protocols for Oral Administration of ASP3026 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP3026 is a selective, orally available, second-generation small-molecule inhibitor of anaplastic lymphoma kinase (ALK).[1][2][3] Dysregulation of the ALK receptor tyrosine kinase, through mechanisms such as gene rearrangements, fusions (e.g., NPM-ALK, EML4-ALK), or point mutations, is a known driver in several cancers, including anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC).[1][4] this compound acts as an ATP-competitive inhibitor of ALK, leading to the disruption of downstream signaling pathways crucial for tumor cell growth and survival. Preclinical studies in mouse models have demonstrated the potent anti-tumor efficacy of orally administered this compound, highlighting its potential as a therapeutic agent. Notably, this compound has also shown activity against ALK mutants that confer resistance to first-generation inhibitors like crizotinib.
These application notes provide a comprehensive overview of the oral administration of this compound in mice, summarizing key quantitative data from preclinical studies and offering detailed experimental protocols to guide researchers in their in vivo investigations.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the tyrosine kinase activity of ALK and its oncogenic fusion proteins. This inhibition prevents the autophosphorylation of ALK and subsequently blocks the activation of downstream signaling cascades that promote cell proliferation, survival, and apoptosis resistance. The primary signaling pathways affected by this compound include the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways. Specifically, treatment with this compound has been shown to decrease the phosphorylation of key signaling molecules such as STAT3, AKT, and ERK. The inhibition of these pro-survival pathways ultimately leads to decreased cell viability, proliferation, and the induction of apoptosis in ALK-positive cancer cells.
Quantitative Data Presentation
The following tables summarize the quantitative data from key preclinical studies involving the oral administration of this compound in various mouse models.
Table 1: In Vivo Efficacy of Oral this compound in an NPM-ALK+ Anaplastic Large-Cell Lymphoma (ALCL) Systemic Xenograft Model
| Parameter | Vehicle Control | This compound (30 mg/kg, daily) (Uninterrupted) | This compound (30 mg/kg, daily) (Interrupted*) | CHOP** |
| Median Survival | 43.1 ± 3.3 days | 79.8 ± 8.0 days | 77.8 ± 8.1 days | 50.6 ± 6.4 days |
| Tumor Burden | Progressive systemic lymphoma | Complete remission, no relapse | Relapse upon interruption, regression upon retreatment | Initial regression, followed by relapse |
| Reference |
*Interrupted treatment consisted of 2 weeks of daily administration, followed by a 4-week interruption, and then resumption of treatment for an additional 4 weeks. **CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone) is a standard chemotherapy regimen.
Table 2: In Vivo Efficacy of Oral this compound in an EML4-ALK+ Non-Small Cell Lung Cancer (NSCLC) Xenograft Model (NCI-H2228 cells)
| Dose of this compound (once daily) | Tumor Growth Inhibition | Observations | Reference |
| 1 mg/kg | Dose-dependent anti-tumor effects | ||
| 10 mg/kg | Marked tumor regression | Well tolerated, no effect on body weight | |
| 30 mg/kg | Marked tumor regression | Well tolerated, no effect on body weight | |
| 100 mg/kg | Marked tumor regression | Well tolerated, no effect on body weight |
Table 3: Pharmacokinetic Profile of Oral this compound in Mice
| Parameter | Value | Mouse Model | Reference |
| Tumor Concentration | >10-fold higher than plasma concentration | NCI-H2228 xenograft | |
| Bioavailability | Well absorbed orally | NCI-H2228 xenograft |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a suspension of this compound suitable for oral administration to mice. As this compound is a small molecule inhibitor, it is likely to have poor water solubility, necessitating a suspension formulation for in vivo studies.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 30 mg/kg) and the body weight of the mice, calculate the total mass of this compound needed for the study cohort. Remember to account for a slight overage to ensure sufficient volume for dosing all animals.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Prepare the vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This can be done by slowly adding methylcellulose powder to the water while stirring vigorously. It may require stirring for an extended period or gentle heating to fully dissolve. Allow the solution to cool to room temperature before use.
-
Prepare the suspension: a. Add the weighed this compound powder to a sterile microcentrifuge tube. b. Add the appropriate volume of the 0.5% methylcellulose vehicle to achieve the final desired concentration for dosing (e.g., if dosing at 10 mL/kg, a 3 mg/mL solution is needed for a 30 mg/kg dose). c. Vigorously vortex the tube for 5-10 minutes to ensure a homogenous suspension of the compound. d. For poorly soluble compounds, brief sonication in a water bath sonicator can help to break up any aggregates and create a finer suspension.
-
Storage and Handling: It is recommended to prepare the this compound suspension fresh each day of dosing. If stored, it should be kept at 4°C and protected from light. Before each administration, the suspension must be thoroughly vortexed to ensure homogeneity.
Protocol 2: Oral Administration of this compound by Gavage in Mice
This protocol provides a step-by-step guide for the safe and effective oral administration of the prepared this compound suspension to mice.
Materials:
-
Prepared this compound suspension
-
1 mL syringe
-
20-22 gauge, 1.5-inch stainless steel feeding needle with a ball tip
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Procedure:
-
Animal Weighing: Accurately weigh each mouse immediately before dosing to calculate the precise volume of the this compound suspension to be administered. The typical dosing volume for oral gavage in mice is 5-10 mL/kg.
-
Dose Calculation: Calculate the volume of the this compound suspension for each mouse based on its body weight and the desired dose.
-
Preparation for Gavage: a. Ensure the this compound suspension is at room temperature and has been thoroughly vortexed to ensure homogeneity. b. Draw the calculated volume of the suspension into the 1 mL syringe. Ensure there are no air bubbles. c. Securely attach the gavage needle to the syringe.
-
Animal Restraint: a. Firmly grasp the mouse by the scruff of the neck using your thumb and forefinger to immobilize its head. The body of the mouse can be supported by your remaining fingers and palm. b. The head and body should be in a straight line to facilitate the passage of the gavage needle.
-
Gavage Procedure: a. Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) of the mouse's mouth. b. Advance the needle slowly and gently along the roof of the mouth towards the back of the throat. The mouse should swallow as the needle reaches the pharynx, which allows the needle to pass into the esophagus. Do not force the needle. If resistance is met, withdraw the needle and repeat the process. c. Once the needle is correctly positioned in the esophagus (the pre-measured length should be a guide), slowly depress the syringe plunger to administer the this compound suspension. d. After the full dose has been administered, gently and slowly withdraw the gavage needle along the same path of insertion.
-
Post-Administration Monitoring: a. Return the mouse to its cage and monitor it for a few minutes for any immediate signs of distress, such as labored breathing or leakage of the compound from the mouth or nose. b. Continue to monitor the animals according to the experimental plan.
Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits ALK, blocking downstream signaling pathways.
Caption: General workflow for in vivo efficacy studies of this compound.
References
ASP3026 for Inducing Apoptosis in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP3026 is a potent and selective, orally available small-molecule inhibitor of the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase.[1] Dysregulation of ALK signaling, often through genetic rearrangements, is a key driver in the pathogenesis of several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[2] this compound exhibits significant anti-tumor activity by effectively inhibiting ALK, which in turn disrupts downstream signaling pathways crucial for cancer cell survival and proliferation, ultimately leading to the induction of apoptosis.[1] This document provides detailed application notes on the mechanism of action of this compound and comprehensive protocols for its use in cancer cell apoptosis studies.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of ALK, preventing its autophosphorylation and subsequent activation. This inhibition leads to the suppression of multiple downstream signaling cascades that are critical for the survival and proliferation of ALK-dependent cancer cells. The primary mechanism by which this compound induces cell death is through the activation of the intrinsic apoptotic pathway.
Key molecular events following this compound treatment include:
-
Inhibition of Downstream Signaling: this compound effectively inhibits the phosphorylation of key signaling proteins downstream of ALK, including STAT3 (Signal Transducer and Activator of Transcription 3), AKT (Protein Kinase B), and JNK (c-Jun N-terminal Kinase). The inactivation of these pro-survival pathways is a critical step in initiating apoptosis.
-
Induction of Apoptotic Markers: Treatment with this compound leads to the cleavage and activation of caspase-3, a key executioner caspase in the apoptotic cascade. Activated caspase-3 then cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis.
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound in ALK-driven cancer cells.
References
Application Notes and Protocols for ASP3026 in Crizotinib-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP3026 is a potent and selective second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor. It has demonstrated significant activity in preclinical models of non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL), particularly in contexts where resistance to the first-generation inhibitor, crizotinib, has emerged. This document provides detailed application notes and experimental protocols for the use of this compound in crizotinib-resistant cancer cell lines, intended to guide researchers in evaluating its efficacy and mechanism of action.
Acquired resistance to crizotinib is a significant clinical challenge, often driven by secondary mutations in the ALK kinase domain, such as the L1196M gatekeeper mutation, or activation of bypass signaling pathways. This compound has been shown to effectively overcome resistance mediated by several of these mutations.[1][2]
Mechanism of Action
This compound is an ATP-competitive inhibitor of ALK tyrosine kinase.[3] By binding to the ATP-binding pocket of the ALK protein, it prevents autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival. In crizotinib-resistant cells, this compound has been demonstrated to inhibit the phosphorylation of ALK and its key downstream effectors, including STAT3, AKT, and ERK.[4][5] This inhibition leads to cell cycle arrest, induction of apoptosis, and ultimately, a reduction in tumor cell viability.
Data Presentation
Table 1: In Vitro Activity of this compound against Crizotinib-Resistant ALK Mutants (IC50 values in nM)
| Cell Line/Mutant | Cellular Model | Crizotinib IC50 (nM) | This compound IC50 (nM) | Fold-Change in Sensitivity (Crizotinib IC50 / this compound IC50) |
| Ba/F3 EML4-ALK WT | Murine Pro-B | 132 | 56 | 2.36 |
| Ba/F3 EML4-ALK L1196M | Murine Pro-B | >1000 | 80 | >12.5 |
| Ba/F3 EML4-ALK G1202R | Murine Pro-B | >1000 | 450 | >2.22 |
| Ba/F3 EML4-ALK C1156Y | Murine Pro-B | ~500 | 190 | 2.63 |
| Ba/F3 EML4-ALK L1152R | Murine Pro-B | ~600 | 120 | 5.00 |
| Ba/F3 EML4-ALK G1269A | Murine Pro-B | ~800 | 70 | 11.43 |
| Ba/F3 EML4-ALK S1206Y | Murine Pro-B | ~400 | 60 | 6.67 |
| NCI-H2228 | Human NSCLC (EML4-ALK v3) | - | 64.8 | - |
Data compiled from multiple sources. Actual values may vary depending on experimental conditions.
Table 2: Activity of this compound in NPM-ALK Positive Cell Lines
| Cell Line | Crizotinib IC50 (nM) | This compound IC50 (nM) |
| SU-DHL-1 | - | 400 |
| SUP-M2 | - | 750 |
| SR-786 | - | 1000 |
| Karpas 299 | - | 2500 |
| DEL | - | >3000 |
Signaling Pathways and Experimental Workflows
Figure 1. this compound signaling pathway in crizotinib-resistant cells.
Figure 2. General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol is used to assess the effect of this compound on the metabolic activity of crizotinib-resistant cell lines, which is an indicator of cell viability.
Materials:
-
Crizotinib-resistant ALK-positive cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere and resume growth for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.01 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
For MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
This protocol is used to determine the effect of this compound on the phosphorylation status of ALK and its downstream signaling proteins.
Materials:
-
Crizotinib-resistant ALK-positive cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) or vehicle control for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
Table 3: Recommended Primary Antibodies for Western Blot
| Target Protein | Host Species | Recommended Dilution |
| Phospho-ALK (Tyr1604) | Rabbit | 1:1000 |
| ALK | Rabbit | 1:1000 |
| Phospho-STAT3 (Tyr705) | Rabbit | 1:1000 |
| STAT3 | Rabbit | 1:1000 |
| Phospho-AKT (Ser473) | Rabbit | 1:1000 |
| AKT | Rabbit | 1:1000 |
| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Rabbit | 1:2000 |
| p44/42 MAPK (Erk1/2) | Rabbit | 1:1000 |
| β-Actin or GAPDH | Mouse/Rabbit | 1:5000 |
Specific antibody clones and catalog numbers should be validated from recent publications or manufacturer's recommendations.
Apoptosis Assay (Annexin V Staining)
This protocol is used to quantify the induction of apoptosis by this compound in crizotinib-resistant cells.
Materials:
-
Crizotinib-resistant ALK-positive cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.5, 1.5, 2.5 µM) or vehicle control for 48 hours.
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with ice-cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Conclusion
This compound represents a promising therapeutic agent for overcoming crizotinib resistance in ALK-driven malignancies. The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. Careful execution of these experiments will contribute to a better understanding of its potential clinical utility.
References
- 1. oncotarget.com [oncotarget.com]
- 2. The selective anaplastic lymphoma receptor tyrosine kinase inhibitor this compound induces tumor regression and prolongs survival in non-small cell lung cancer model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The ALK inhibitor this compound eradicates NPM-ALK+ T-cell anaplastic large-cell lymphoma in vitro and in a systemic xenograft lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crizotinib-Resistant Mutants of EML4-ALK Identified Through an Accelerated Mutagenesis Screen - PMC [pmc.ncbi.nlm.nih.gov]
ASP3026: Application Notes and Protocols for In Vivo Tumor Regression
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASP3026 is a potent and selective, orally available small-molecule inhibitor of anaplastic lymphoma kinase (ALK).[1][2][3] Dysregulation of the ALK receptor tyrosine kinase, through mechanisms such as gene rearrangements, fusions (e.g., EML4-ALK, NPM-ALK), and point mutations, is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1][4] this compound has demonstrated significant anti-tumor activity, inducing tumor regression and prolonging survival in preclinical in vivo models. Notably, it has shown efficacy against tumors harboring mutations that confer resistance to first-generation ALK inhibitors like crizotinib. These application notes provide a summary of the preclinical data for this compound and detailed protocols for its use in in vivo tumor regression studies.
Mechanism of Action
This compound competitively binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its phosphorylation and downstream signaling. This blockade disrupts key cellular pathways involved in cell growth, proliferation, and survival, including the STAT3, AKT, and ERK pathways. The inhibition of these pathways ultimately leads to apoptosis and tumor regression in ALK-dependent cancer cells.
References
- 1. Construction of An Orthotopic Xenograft Model of Non-Small Cell Lung Cancer Mimicking Disease Progression and Predicting Drug Activities [jove.com]
- 2. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Video: Author Spotlight: Establishing a Murine Non-Small Cell Lung Cancer Model for Developing Nanoformulations of Anticancer Drugs [jove.com]
Troubleshooting & Optimization
ASP3026 solubility issues in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of ASP3026 in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am having trouble dissolving this compound in my aqueous buffer. What should I do?
A1: this compound is known to have low solubility in aqueous solutions. Direct dissolution in aqueous buffers is often challenging. Here are the recommended steps to troubleshoot this issue:
-
Use an organic co-solvent: this compound is soluble in organic solvents such as DMSO and DMF.[1] It is recommended to first prepare a concentrated stock solution in 100% DMSO.
-
Stepwise Dilution: For your final working solution, perform a stepwise dilution of the DMSO stock into your aqueous buffer. It is crucial to add the stock solution to the buffer slowly while vortexing to avoid precipitation.
-
Consider a different vehicle for in vivo studies: For animal studies, this compound has been successfully suspended in 0.5% methylcellulose.[2]
Q2: What are the recommended solvents and concentrations for preparing this compound stock solutions?
A2: Based on available data, the following solvents are recommended for preparing stock solutions.
| Solvent | Reported Solubility | Reference |
| DMSO | ≥ 14 mg/mL (24.1 mM) | [3] |
| DMSO | 2 mg/mL | [1] |
| DMF | 2 mg/mL | |
| Ethanol | 0.5 mg/mL | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Note: The use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce the solubility of this compound.
Q3: My this compound precipitated out of solution after dilution into my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds like this compound. Here are some strategies to prevent this:
-
Lower the final concentration: The final concentration of this compound in your experiment might be exceeding its solubility limit in the aqueous medium. Try using a lower final concentration if your experimental design allows.
-
Increase the percentage of co-solvent: A slightly higher percentage of DMSO in the final working solution might be necessary to maintain solubility. However, be mindful of the potential for solvent toxicity in your cell-based assays. It is crucial to include a vehicle control (medium with the same percentage of DMSO) in your experiments.
-
Use a formulation with surfactants: For in vivo preparations, a formulation containing PEG300 and Tween-80 has been described to achieve a clear solution of at least 2 mg/mL. While not a standard cell culture practice, for specific in vitro assays, exploring the use of biocompatible surfactants might be an option, but this would require careful validation.
Q4: How should I prepare this compound for in vivo animal studies?
A4: For oral administration in animal models, two main approaches have been documented:
-
Suspension in Methylcellulose: this compound can be suspended in 0.5% methylcellulose for in vivo experiments.
-
Homogeneous Suspension in CMC-Na: A homogeneous suspension can be prepared by mixing this compound in a carboxymethyl cellulose sodium (CMC-Na) solution to a final concentration of ≥5 mg/mL.
-
Solubilization with co-solvents and surfactants: A clear solution for administration can be prepared by first dissolving this compound in DMSO, then mixing with PEG300 and Tween-80, and finally diluting with saline.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Experiments
This protocol is based on the methodology described by George et al. (2014).
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl)
-
-
Procedure for Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Prepare a 1:1 mixture of DMSO and a solution of H₂O with HCl. The exact concentration of HCl should be determined based on the desired final pH, but a starting point could be 0.1N HCl.
-
Dissolve the this compound powder in the DMSO/H₂O/HCl mixture to create a concentrated stock solution.
-
-
Procedure for Working Solution:
-
Serially dilute the stock solution in your cell culture medium to achieve the desired final concentrations.
-
Ensure thorough mixing during dilution to prevent precipitation.
-
Include a vehicle control in your experiment with the same final concentration of the DMSO/H₂O/HCl mixture.
-
Protocol 2: Preparation of this compound for In Vivo Oral Administration
This protocol is adapted from information provided by MedchemExpress.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
-
-
Procedure for a 1 mL Working Solution (≥ 2 mg/mL):
-
Prepare a 20 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 20 mg/mL this compound DMSO stock to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to the tube to bring the total volume to 1 mL. Mix thoroughly to obtain a clear solution.
-
Visualizations
Caption: A workflow diagram for troubleshooting this compound solubility.
Caption: this compound inhibits ALK and downstream signaling pathways.
References
Technical Support Center: ASP3026 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ASP3026 in in vivo studies. The information is tailored for scientists and drug development professionals to optimize their experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available, second-generation small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) with potential antineoplastic activity.[1] Its primary mechanism of action is to bind to and inhibit the ALK tyrosine kinase, including its fusion proteins and point mutation variants.[1] This inhibition disrupts ALK-mediated signaling pathways, leading to the suppression of cell growth in tumors where ALK is aberrantly expressed.[1]
Q2: What are the key downstream signaling pathways affected by this compound?
A2: this compound has been shown to inhibit the phosphorylation of several key proteins downstream of ALK. These include Insulin-like Growth Factor 1 Receptor (IGF-1R), Signal Transducer and Activator of Transcription 3 (STAT3), Protein Kinase B (AKT), and c-Jun N-terminal Kinase (JNK).[2] By blocking these pathways, this compound can induce apoptosis (programmed cell death) in cancer cells.[2]
Q3: What is a recommended starting dose for in vivo efficacy studies in mice?
A3: Based on preclinical studies, effective oral doses of this compound in mouse xenograft models have ranged from 10 mg/kg to 100 mg/kg, administered once or twice daily. A dose of 30 mg/kg administered orally once daily has been shown to inhibit the growth of NPM-ALK+ anaplastic large-cell lymphoma tumors in mice. Dose-dependent anti-tumor effects have been observed, with strong tumor regression at 10, 30, and 100 mg/kg twice daily in an NCI-H2228 xenograft model. It is crucial to perform a dose-response study to determine the optimal dose for your specific tumor model and experimental setup.
Q4: How should this compound be formulated for oral administration in mice?
A4: For oral gavage in mice, this compound can be prepared as a suspension. One suggested vehicle is corn oil. It is essential to ensure the formulation is homogenous and stable for consistent dosing.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of Tumor Regression or Efficacy | Suboptimal Dosage or Dosing Schedule | - Conduct a dose-escalation study to identify the Maximum Tolerated Dose (MTD) and optimal efficacious dose for your specific model. - Evaluate different dosing schedules (e.g., once daily vs. twice daily). |
| Poor Drug Bioavailability | - Verify the formulation for proper suspension and stability. - Consider alternative vehicles if absorption is a concern. - Perform pharmacokinetic (PK) studies to determine plasma and tumor concentrations of this compound. | |
| Tumor Model Resistance | - Confirm the expression and activation of ALK in your tumor model. - Investigate potential mechanisms of resistance, such as activation of bypass signaling pathways (e.g., EGFR, MET). | |
| Observed Toxicity or Adverse Events | Dose is too high | - Reduce the dose or modify the dosing schedule. - Monitor animals closely for clinical signs of toxicity (see Preclinical Safety and Tolerability section below). |
| Formulation/Vehicle Toxicity | - Administer the vehicle alone to a control group to assess its tolerability. | |
| Variability in Experimental Results | Inconsistent Dosing Technique | - Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate administration. |
| Tumor Heterogeneity | - Use tumor cell lines with stable and homogenous ALK expression. - Increase the number of animals per group to account for biological variability. |
Data Presentation
In Vitro Potency of this compound
| Cell Line | ALK Status | IC50 (µM) |
| SU-DHL-1 | NPM-ALK+ | 0.4 |
| SUP-M2 | NPM-ALK+ | 0.75 |
| SR-786 | NPM-ALK+ | 1.0 |
| Karpas 299 | NPM-ALK+ | 2.5 |
| DEL | NPM-ALK+ | > 3.0 |
| NCI-H2228 | EML4-ALK | 0.0648 |
Data compiled from
Preclinical In Vivo Efficacy of this compound
| Tumor Model | Dose and Schedule | Route of Administration | Observed Effect |
| NPM-ALK+ ALCL Xenograft | 30 mg/kg, once daily | Oral | Inhibition of tumor growth |
| NCI-H2228 Xenograft | 10, 30, 100 mg/kg, twice daily | Oral | Dose-dependent tumor regression |
| NCI-H2228 Xenograft | 10 mg/kg, once daily (in combination with paclitaxel) | Oral | Enhanced antitumor activity |
Data compiled from
Preclinical Pharmacokinetics and Safety
Detailed preclinical pharmacokinetic parameters (Cmax, AUC, half-life) and a comprehensive preclinical toxicity profile for this compound are not extensively available in the public domain. However, studies have indicated that this compound has a promising safety and pharmacokinetic profile. In a first-in-human study, the maximum tolerated dose (MTD) was determined to be 525 mg daily, with dose-limiting toxicities including Grade 3 rash and elevated transaminases observed at 800 mg. The most common treatment-related adverse events in humans were nausea, fatigue, and vomiting.
When conducting preclinical toxicology studies, it is recommended to monitor for general signs of distress in animals, including:
-
Changes in body weight and food/water consumption
-
Alterations in activity levels and behavior
-
Gastrointestinal issues (e.g., diarrhea)
-
Skin and fur abnormalities
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation: Culture ALK-positive cancer cells (e.g., NCI-H2228) under standard conditions. Implant a specified number of cells subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
This compound Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., corn oil) at the desired concentrations. Ensure the formulation is homogenized before each administration.
-
Dosing: Administer this compound or vehicle control orally via gavage at the predetermined dose and schedule.
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any clinical signs of toxicity.
-
-
Endpoint: Continue the study until tumors in the control group reach a specified endpoint, or for a predetermined duration. Euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics).
Protocol 2: Western Blotting for Phosphorylated ALK and Downstream Targets
-
Sample Preparation: Lyse tumor tissue or cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated ALK, total ALK, phosphorylated STAT3, total STAT3, etc., overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualization
Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo xenograft efficacy study.
Caption: A logical flowchart for troubleshooting unexpected in vivo results.
References
ASP3026 Technical Support Center: Troubleshooting Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the potential off-target effects of ASP3026, a selective inhibitor of Anaplastic Lymphoma Kinase (ALK). The following resources are designed to help you anticipate, identify, and troubleshoot issues related to off-target activity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target kinases of this compound?
A1: Besides its high affinity for ALK, this compound has been shown to inhibit other kinases, most notably ROS1 and ACK1 (also known as TNK2), with high potency.[1] A kinase selectivity screen against 86 tyrosine kinases revealed that at a concentration of 1,000 nmol/L, this compound inhibited 11 of these kinases by more than 50%.[1]
Q2: How does the kinase selectivity of this compound compare to crizotinib?
A2: The kinase selectivity profile of this compound is distinct from that of crizotinib.[1] this compound shows greater selectivity for FRK, YES, ACK, TNK1, and EGFR (L858R).[1] In contrast, crizotinib has higher selectivity for MET, RON, LCK, JAK2, MUSK, TRKs, TYRO3, AXL, MER, and EPHs.[1]
Q3: What are the potential downstream signaling pathways affected by this compound's off-target activity?
A3: Off-target kinase inhibition by this compound can lead to the modulation of various signaling pathways. For instance, inhibition of ROS1 can affect pathways similar to those downstream of ALK. Additionally, this compound has been observed to suppress the phosphorylation of AKT, ERK, and STAT3, which are downstream effectors of multiple receptor tyrosine kinases. It has also been reported to inhibit the phosphorylation of IGF-1R and JNK.
Q4: What are the common adverse events observed in clinical trials of this compound that might be related to off-target effects?
A4: In a phase 1 clinical trial (NCT01401504), the most frequently reported treatment-related adverse events were nausea, fatigue, and vomiting. Dose-limiting toxicities observed at higher doses included grade 3 rash and elevated transaminase concentrations (ALT/AST). These clinical observations may be indicative of off-target effects.
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype or toxicity not consistent with ALK inhibition.
-
Possible Cause: Off-target inhibition of other kinases such as ROS1, ACK1, or others in the panel of 11 kinases inhibited at 1 µM.
-
Troubleshooting Steps:
-
Confirm On-Target ALK Inhibition: Perform a Western blot to verify the reduced phosphorylation of ALK and its immediate downstream effectors (e.g., STAT3, AKT, ERK) in your cellular model.
-
Evaluate Off-Target Kinase Activity: If possible, assess the activity of known off-target kinases like ROS1 and ACK1 in your experimental system.
-
Dose-Response Analysis: Conduct a dose-response experiment. Off-target effects may only become apparent at higher concentrations of this compound.
-
Literature Review: Cross-reference your observed phenotype with the known functions of ROS1, ACK1, and other potential off-target kinases.
-
Issue 2: Discrepancies in experimental results compared to published data for this compound.
-
Possible Cause: Differences in experimental conditions, cell line genetics, or assay methodology.
-
Troubleshooting Steps:
-
Verify Cell Line Identity: Confirm the identity and purity of your cell line through short tandem repeat (STR) profiling.
-
Review Experimental Protocols: Carefully compare your protocols for cell culture, drug treatment, and endpoint analysis with the detailed methodologies provided in the "Experimental Protocols" section below.
-
Assay Controls: Ensure you have included appropriate positive and negative controls in your experiments. For example, use a cell line that does not express ALK to assess non-specific effects.
-
Data Presentation
Table 1: Quantitative Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nmol/L) | Reference |
| ALK | 3.5 | |
| ACK1 (TNK2) | 5.8 | |
| ROS1 | 8.9 |
Table 2: Qualitative Kinase Selectivity Comparison of this compound and Crizotinib
| Kinase | Higher Selectivity by this compound | Higher Selectivity by Crizotinib | Reference |
| FRK | ✓ | ||
| YES | ✓ | ||
| ACK | ✓ | ||
| TNK1 | ✓ | ||
| EGFR (L858R) | ✓ | ||
| MET | ✓ | ||
| RON | ✓ | ||
| LCK | ✓ | ||
| JAK2 | ✓ | ||
| MUSK | ✓ | ||
| TRKs | ✓ | ||
| TYRO3 | ✓ | ||
| AXL | ✓ | ||
| MER | ✓ | ||
| EPHs | ✓ |
Table 3: Common Treatment-Related Adverse Events from Phase 1 Clinical Trial (NCT01401504)
| Adverse Event | Frequency | Reference |
| Nausea | 38% | |
| Fatigue | 35% | |
| Vomiting | 35% | |
| Grade 3 Rash (Dose-Limiting) | Observed at 800 mg | |
| Grade 3 Elevated Transaminases (Dose-Limiting) | Observed at 800 mg |
Experimental Protocols
In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 of this compound against a specific kinase.
-
Methodology: This protocol is based on the methods described by Mori et al., 2014.
-
Assay Format: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an off-chip mobility shift assay can be used.
-
Reagents:
-
Recombinant human kinase (e.g., ALK, ROS1, ACK1).
-
Specific peptide substrate for the kinase.
-
ATP at a concentration approximately equal to the Km for each kinase.
-
This compound serially diluted in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).
-
Detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and APC-labeled streptavidin for TR-FRET).
-
-
Procedure:
-
Add assay buffer, kinase, and peptide substrate to a 384-well plate.
-
Add serial dilutions of this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add detection reagents and incubate to allow for signal development.
-
Read the plate on a suitable plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
-
-
Cell-Based Proliferation Assay
-
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
-
Methodology: This protocol is based on the methods described for the NCI-H2228 cell line.
-
Cell Line: NCI-H2228 (human non-small cell lung cancer cell line expressing EML4-ALK).
-
Reagents:
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS).
-
This compound serially diluted in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
-
Procedure:
-
Seed NCI-H2228 cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with serial dilutions of this compound or DMSO (vehicle control).
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition of proliferation and determine the GI50 (concentration for 50% of maximal inhibition of cell growth) value.
-
-
Mandatory Visualizations
References
Technical Support Center: ASP3026 Resistance Mechanisms
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding mechanisms of resistance to ASP3026, a selective anaplastic lymphoma kinase (ALK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally available, small-molecule inhibitor of the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase.[1][2] It functions by binding to and inhibiting ALK, its fusion proteins (like NPM-ALK), and certain ALK point mutation variants.[1] This inhibition disrupts ALK-mediated signaling pathways, leading to decreased cell growth and the induction of apoptosis in tumor cells that are dependent on ALK signaling.[1][2] this compound has shown efficacy against non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL) models.
Q2: Our lab has developed resistance to this compound in our ALK-positive cancer cell lines. What are the known mechanisms of acquired resistance?
A2: The primary mechanism of acquired resistance to this compound involves the emergence of secondary mutations within the ALK kinase domain. These mutations can interfere with the binding of this compound to the ALK protein, thereby reducing the drug's inhibitory effect. A study involving in vitro generation of this compound-resistant anaplastic large-cell lymphoma (ALCL) cell lines identified several novel single and double mutations in the NPM-ALK kinase domain that confer resistance.
Q3: Which specific ALK mutations have been reported to confer resistance to this compound?
A3: Research has identified several mutations in the NPM-ALK kinase domain that lead to this compound resistance. These include the single mutations G1128A, I1171N, F1174V, G1202R, and S1206C, as well as the double mutation L1198F/C1156Y. The G1202R mutation, located in the solvent front region, and the I1171N mutation have been shown to confer a high level of resistance.
Q4: We are observing resistance, but sequencing of the ALK kinase domain has not revealed any mutations. What other mechanisms could be at play?
A4: While secondary mutations in the ALK kinase domain are a common cause of resistance to ALK inhibitors, other mechanisms can also contribute to resistance. These can include:
-
ALK Gene Amplification: An increase in the copy number of the ALK fusion gene can lead to higher levels of the ALK protein, potentially overwhelming the inhibitory capacity of this compound.
-
Activation of Bypass Signaling Pathways: Tumor cells can develop resistance by activating alternative signaling pathways to bypass their dependency on ALK signaling. Pathways that have been implicated in resistance to ALK inhibitors in general include the EGFR, PI3K/AKT/mTOR, and MAPK pathways.
Troubleshooting Guides
Issue: Decreased sensitivity to this compound in a previously sensitive cell line.
| Possible Cause | Troubleshooting Steps |
| Emergence of ALK Kinase Domain Mutations | 1. Sequence the ALK kinase domain: Perform Sanger or next-generation sequencing on the resistant cell population to identify potential mutations. Compare the sequence to the parental, sensitive cell line. 2. Test alternative ALK inhibitors: Some mutations that confer resistance to this compound may still be sensitive to other second or third-generation ALK inhibitors. For example, the novel compound PF-06463922 has shown activity against this compound-resistant mutants. |
| ALK Gene Amplification | 1. Assess ALK gene copy number: Use fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to determine if the ALK fusion gene is amplified in the resistant cells compared to the parental cells. |
| Activation of Bypass Pathways | 1. Perform phosphoproteomic analysis: Use techniques like phospho-RTK arrays or mass spectrometry to identify upregulated signaling pathways in the resistant cells. 2. Test combination therapies: If a bypass pathway is identified (e.g., EGFR activation), test the combination of this compound with an inhibitor of that pathway. |
Quantitative Data
The following table summarizes the relative resistance of various NPM-ALK mutants to this compound, as determined in a Ba/F3 cell model. The Relative Resistance (RR) index is the IC50 fold increase compared to cells carrying wild-type (WT) NPM-ALK. A higher RR value indicates greater resistance.
| NPM-ALK Mutant | Relative Resistance (RR) to this compound |
| G1128A | 12 |
| I1171N | 40 |
| F1174V | 2.4 |
| L1198F/C1156Y | 14 |
| G1202R | 24 |
| S1206C | 12 |
Data sourced from Mologni et al., Oncotarget, 2015.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating acquired resistance to this compound in ALK-positive cancer cell lines in vitro.
-
Cell Culture: Culture the parental ALK-positive cell line (e.g., Karpas-299, an ALCL cell line) in standard growth medium.
-
Dose Escalation: Begin by treating the cells with a low concentration of this compound (e.g., close to the IC50 value).
-
Stepwise Increase: Once the cells resume normal growth, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to adapt and recover at each new concentration.
-
Selection of Resistant Clones: Continue this process over several months until the cells can proliferate in the presence of a high concentration of this compound (e.g., 1 µM).
-
Characterization: Isolate and expand the resistant cell population. Confirm the level of resistance using cell viability assays and compare the IC50 value to the parental cell line.
-
Mechanism Investigation: Proceed with molecular analyses, such as ALK kinase domain sequencing, to identify the mechanism of resistance.
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol is for assessing the inhibitory effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells (e.g., Ba/F3 cells expressing different NPM-ALK mutants) into 96-well plates at an appropriate density.
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTS Reagent: Add a tetrazolium compound (MTS) reagent to each well.
-
Incubation: Incubate for 1-4 hours, allowing viable cells to convert MTS into formazan.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.
Visualizations
Caption: Simplified ALK signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for generating and analyzing this compound-resistant cell lines.
References
Technical Support Center: Identifying ASP3026 Secondary Resistance Mutations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ASP3026 (also known as gilteritinib). Our goal is to offer practical guidance for identifying secondary resistance mutations that may arise during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound, also known as gilteritinib, is a potent, orally available small-molecule inhibitor that primarily targets FMS-like tyrosine kinase 3 (FLT3) and anaplastic lymphoma kinase (ALK) receptor tyrosine kinases.[1][2] It is classified as a type I FLT3 inhibitor, meaning it binds to the active conformation of the kinase.[3] Due to its dual activity, it has been investigated in the context of both Acute Myeloid Leukemia (AML) with FLT3 mutations and various cancers driven by ALK alterations, such as Non-Small Cell Lung Cancer (NSCLC).[3][4]
Q2: What are the known mechanisms of secondary resistance to this compound?
Secondary resistance to this compound can be broadly categorized into two main types:
-
On-target resistance: This involves the acquisition of new mutations within the drug's primary targets, FLT3 or ALK, which interfere with drug binding or efficacy.
-
Off-target resistance: This occurs through the activation of alternative signaling pathways that bypass the need for FLT3 or ALK signaling, allowing cancer cells to survive and proliferate despite the presence of the inhibitor.
Q3: Which specific secondary mutations in FLT3 have been identified to confer resistance to this compound (gilteritinib)?
Several on-target mutations in the FLT3 kinase domain have been reported to confer resistance to gilteritinib, including:
-
F691L: This is a "gatekeeper" mutation that has been shown to confer universal resistance to many currently available FLT3 inhibitors.
-
D835Y: While gilteritinib is generally active against many D835 mutations that confer resistance to type II FLT3 inhibitors, the emergence of this mutation can still contribute to reduced sensitivity.
-
N701K: This is a novel mutation identified in proximity to the gatekeeper residue that can disrupt gilteritinib binding.
Q4: What are the known off-target mechanisms of resistance to this compound (gilteritinib)?
The most common off-target resistance mechanism involves the activation of the RAS/MAPK signaling pathway . Mutations in genes such as NRAS and KRAS can lead to constitutive activation of this pathway, rendering the cells less dependent on FLT3 signaling for their survival and proliferation. Other pathways that have been implicated in resistance to FLT3 inhibitors in general include the JAK/STAT and PI3K/AKT pathways.
Q5: What secondary mutations in ALK have been identified to confer resistance to this compound?
For its activity as an ALK inhibitor, several point mutations in the ALK kinase domain have been shown to confer resistance to this compound. These include:
-
G1128S
-
C1156F
-
I1171N/T
-
F1174I
-
N1178H
-
E1210K
-
A double mutation: C1156F/D1203N
This compound has been shown to be effective against the crizotinib-resistant L1196M "gatekeeper" mutation in ALK.
Troubleshooting Guides
Problem: Unexpected loss of this compound efficacy in cell-based or in vivo models.
This guide will walk you through the steps to investigate potential secondary resistance mutations.
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for identifying this compound resistance mechanisms.
Step 1: Sample Collection and Nucleic Acid Isolation
-
Action: Collect samples from both the resistant cell line or tumor and the corresponding parental (sensitive) line or baseline tumor sample.
-
Protocol: Isolate high-quality genomic DNA and total RNA from these samples. Standard commercial kits for DNA and RNA extraction are recommended.
Step 2: Genetic Analysis of FLT3 and ALK
-
Objective: To identify on-target mutations.
-
Methods:
-
PCR and Sanger Sequencing: This is a targeted approach suitable for screening for known hotspot mutations in the FLT3 and ALK kinase domains.
-
Next-Generation Sequencing (NGS): This provides a comprehensive and unbiased approach to identify both known and novel mutations across the entire coding sequence of FLT3 and ALK, as well as other cancer-related genes that might be involved in off-target resistance.
-
Step 3: Analysis of Downstream Signaling Pathways
-
Objective: To investigate off-target resistance mechanisms.
-
Method:
-
Western Blotting: Analyze the phosphorylation status of key downstream signaling molecules such as ERK (for the MAPK pathway), AKT (for the PI3K/AKT pathway), and STAT5 (for the JAK/STAT pathway). A sustained or increased phosphorylation of these proteins in the presence of this compound in resistant cells compared to sensitive cells suggests the activation of bypass signaling pathways.
-
Step 4: In Vitro Drug Sensitivity Testing
-
Objective: To quantify the level of resistance.
-
Method:
-
IC50 Determination: Perform a cell viability or proliferation assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in both the resistant and parental cell lines. A significant increase in the IC50 value for the resistant cells confirms the resistant phenotype.
-
Step 5: Data Interpretation
-
Scenario 1: On-target mutation identified. If a mutation is found in FLT3 or ALK in the resistant sample, this is a likely cause of resistance.
-
Scenario 2: No on-target mutation, but signaling pathway activation observed. If there are no mutations in the primary targets, but there is evidence of bypass pathway activation (e.g., increased p-ERK), this points to an off-target mechanism of resistance. Further investigation, such as sequencing of genes in the activated pathway (e.g., NRAS, KRAS), may be warranted.
-
Scenario 3: Both on-target mutation and signaling pathway activation are present. It is possible for multiple resistance mechanisms to emerge concurrently.
Data Presentation
Table 1: In Vitro Inhibitory Activity (IC50) of this compound (Gilteritinib) against various FLT3 mutations.
| FLT3 Mutant | Cell Line | IC50 (nM) | Reference |
| FLT3-ITD | MV4-11 | 0.92 | |
| FLT3-ITD | MOLM-13 | 2.9 | |
| FLT3-ITD | Ba/F3 | 1.8 | |
| FLT3-D835Y | Ba/F3 | 1.6 | |
| FLT3-ITD-D835Y | Ba/F3 | 2.1 | |
| FLT3-ITD-F691L | Ba/F3 | 22 | |
| FLT3-ITD-F691I | Ba/F3 | 49 | |
| Wild-Type FLT3 | SEMK2 | 5 | |
| FLT3-F691L | Ba/F3 | Higher IC50 |
Table 2: In Vitro Inhibitory Activity (IC50) of this compound against wild-type and mutant ALK.
| ALK Mutant | Cell Line | IC50 (nM) | Reference |
| NPM-ALK WT | Ba/F3 | 2.4 | |
| EML4-ALK WT | Ba/F3 | 4.8 | |
| C1156Y | Ba/F3 | 8.1 |
Experimental Protocols
Protocol 1: PCR and Sanger Sequencing for FLT3 ITD and TKD Mutations
This protocol provides a general framework. Primer sequences and PCR conditions should be optimized based on available literature and laboratory-specific equipment.
1. DNA Extraction:
-
Extract genomic DNA from patient samples or cell lines using a commercial DNA extraction kit.
2. PCR Amplification:
-
For FLT3-ITD: Use primers flanking the juxtamembrane domain (exons 14 and 15).
-
For FLT3-TKD (D835 mutations): Use primers flanking the D835 codon in exon 20.
-
Reaction Mix (per 25 µL reaction):
-
12.5 µL 2x PCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
1-5 µL Genomic DNA (50-100 ng)
-
Nuclease-free water to 25 µL
-
-
PCR Cycling Conditions (example):
-
Initial Denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 58°C for 30 seconds
-
Extension: 72°C for 45 seconds
-
-
Final Extension: 72°C for 7 minutes
-
3. Gel Electrophoresis:
-
Run the PCR products on a 2-3% agarose gel to check for amplification and product size. For ITD mutations, a larger band in addition to the wild-type band will be visible.
4. Sanger Sequencing:
-
Purify the PCR products.
-
Send the purified products for Sanger sequencing using the same forward and reverse primers used for PCR.
-
Analyze the sequencing data to identify any mutations.
Protocol 2: Western Blot for MAPK Pathway Activation
1. Cell Lysis:
-
Treat sensitive and resistant cells with this compound for a specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate 20-40 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands.
-
Image the blot using a chemiluminescence imaging system.
-
Densitometry analysis can be used to quantify the relative levels of p-ERK to total ERK.
Protocol 3: Cell Viability Assay for IC50 Determination
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
2. Drug Treatment:
-
Prepare a serial dilution of this compound.
-
Treat the cells with a range of drug concentrations for 72 hours. Include a vehicle control (e.g., DMSO).
3. Viability Assessment (e.g., using MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
4. Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.
Signaling Pathway Diagrams
FLT3 Signaling Pathway
Caption: Simplified FLT3 signaling pathways.
ALK Signaling Pathway
References
troubleshooting inconsistent ASP3026 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the anaplastic lymphoma kinase (ALK) inhibitor, ASP3026.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally available, small molecule inhibitor of the receptor tyrosine kinase, anaplastic lymphoma kinase (ALK).[1] Its primary mechanism of action is to bind to and inhibit the ALK tyrosine kinase, including its fusion proteins and various point mutations. This inhibition disrupts ALK-mediated signaling pathways, ultimately leading to the suppression of cell growth in tumors that express ALK.[2]
Q2: Which signaling pathways are affected by this compound treatment?
A2: this compound has been shown to decrease the phosphorylation of NPM-ALK at tyrosine residues Y646 and Y664. Consequently, it downregulates the phosphorylation of key downstream signaling proteins, including STAT3, AKT, and JNK.[3] This disruption of signaling leads to the induction of apoptosis, which can be observed by the cleavage of caspase-3 and PARP.[3]
Q3: In which cancer cell lines has this compound shown activity?
A3: this compound has demonstrated anti-proliferative activity in various cancer cell lines that are dependent on ALK signaling. This includes non-small cell lung cancer (NSCLC) cell lines such as NCI-H2228, which expresses the EML4-ALK fusion protein, and anaplastic large-cell lymphoma (ALCL) cell lines like SU-DHL-1, SUP-M2, SR-786, Karpas 299, and DEL.[3]
Q4: Can this compound overcome resistance to other ALK inhibitors like crizotinib?
A4: Yes, this compound has shown efficacy against crizotinib-resistant ALK mutations. For instance, it has demonstrated potent antitumor activity against cells expressing the EML4-ALK L1196M "gatekeeper" mutation, which confers resistance to crizotinib.
Troubleshooting Inconsistent Experimental Results
Inconsistent results when working with this compound can arise from several factors, ranging from experimental technique to the biological system itself. This guide provides a structured approach to troubleshooting common issues.
Issue 1: High Variability in Cell Viability (IC50) Assays
High variability between replicate wells or inconsistent IC50 values across experiments is a frequent challenge.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Line Integrity | Cell Line Authentication: Regularly authenticate your cell lines using Short Tandem Repeat (STR) profiling to ensure they have not been misidentified or cross-contaminated. Low Passage Number: Use cells with a low passage number for your experiments, as high passage numbers can lead to phenotypic and genotypic drift, affecting drug sensitivity. |
| Assay Conditions | Cell Seeding Density: Optimize and maintain a consistent cell seeding density. Overly confluent or sparse cultures can respond differently to the inhibitor. Edge Effects: Avoid using the outer wells of microplates, which are prone to evaporation. If their use is necessary, ensure proper plate sealing during incubation. |
| Compound Handling | Solubility: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation. Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment to avoid degradation of the compound. |
| Assay Protocol | Incubation Time: Standardize the incubation time with this compound. IC50 values can be time-dependent. Reagent Quality: Use high-quality, fresh reagents for your viability assay (e.g., MTT, resazurin). |
Troubleshooting Workflow for Inconsistent IC50 Values:
Caption: Troubleshooting logic for inconsistent IC50 values.
Issue 2: Inconsistent Western Blot Results for ALK Signaling Pathway
Difficulty in detecting consistent changes in the phosphorylation of ALK and its downstream targets (p-ALK, p-STAT3, p-AKT) upon this compound treatment.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Sample Preparation | Use of Inhibitors: Always include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation and dephosphorylation. Lysis Buffer Choice: The choice of lysis buffer (e.g., RIPA) can affect the solubilization of proteins. You may need to optimize the buffer for your specific cell line and target proteins. Keep Samples Cold: Perform all lysis and sample handling steps on ice or at 4°C to minimize enzymatic activity. |
| Western Blot Protocol | Blocking Buffer: Avoid using milk as a blocking agent when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background. Use 5% Bovine Serum Albumin (BSA) in TBST instead. Antibody Specificity: Use phospho-specific antibodies that have been validated for western blotting. Loading Controls: Probe for total ALK, STAT3, and AKT on the same membrane after stripping, or on a parallel blot, to confirm that the observed changes are in phosphorylation status and not total protein levels. |
| Experimental Conditions | Time Course: The phosphorylation of signaling proteins can be transient. Perform a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) with this compound to determine the optimal time point for observing maximal inhibition of phosphorylation. Positive and Negative Controls: Include untreated and vehicle-treated controls. A positive control, such as a cell line with known high ALK activity, can also be beneficial. |
Experimental Workflow for Western Blot Analysis:
Caption: Workflow for Western blotting of ALK signaling.
Quantitative Data
Table 1: In Vitro IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | ALK Status | IC50 (µM) at 72h |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | NPM-ALK+ | 0.3 |
| SUP-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK+ | 0.75 |
| SR-786 | Anaplastic Large-Cell Lymphoma | NPM-ALK+ | 0.75 |
| Karpas 299 | Anaplastic Large-Cell Lymphoma | NPM-ALK+ | 2.5 |
| DEL | Anaplastic Large-Cell Lymphoma | NPM-ALK+ | 0.5 |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK+ | 0.0648 |
| Data compiled from MedchemExpress. |
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is for determining the IC50 of this compound in adherent cancer cell lines.
Materials:
-
ALK-positive cancer cell line (e.g., NCI-H2228)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Western Blot for ALK Signaling Pathway
This protocol outlines the procedure for detecting changes in the phosphorylation of ALK and downstream targets.
Materials:
-
ALK-positive cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with various concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-p-ALK) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-ALK).
Signaling Pathway Diagram
References
Technical Support Center: ASP3026 Animal Model Toxicity Minimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the anaplastic lymphoma kinase (ALK) inhibitor, ASP3026, in animal models. The information provided is collated from publicly available preclinical and clinical data on this compound and other tyrosine kinase inhibitors (TKIs).
Troubleshooting Guides
This section addresses specific toxicities that may be encountered during in vivo experiments with this compound and offers potential mitigation strategies.
Issue 1: Hepatotoxicity - Elevated Liver Enzymes
Observed Signs:
-
Elevated serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathological findings may include hepatocellular necrosis, inflammation, and fatty change.
Potential Causes:
-
On-target ALK inhibition in hepatocytes: While ALK is not typically expressed in healthy adult liver tissue, off-target effects or downstream signaling alterations cannot be ruled out.
-
Off-target kinase inhibition: this compound is known to inhibit other kinases besides ALK, which may contribute to liver injury.[1][2]
-
Metabolite-induced toxicity: The liver is the primary site of metabolism for many drugs, and the formation of reactive metabolites can lead to cellular damage.[3][4]
Mitigation Strategies:
| Strategy | Description | Rationale |
| Dose Reduction | If elevated liver enzymes are observed, consider reducing the dose of this compound. A dose de-escalation study may be necessary to find the maximum tolerated dose (MTD) that maintains efficacy with minimal hepatotoxicity.[5] | To decrease the systemic exposure to the drug and its metabolites, thereby reducing the burden on the liver. |
| Intermittent Dosing | Instead of daily administration, consider an intermittent dosing schedule (e.g., 5 days on, 2 days off). | To allow for a recovery period for the liver to repair any potential damage. |
| Co-administration of Hepatoprotective Agents | Consider the prophylactic or concurrent use of hepatoprotective agents such as N-acetylcysteine (NAC) or silymarin. | These agents have antioxidant and anti-inflammatory properties that may counteract drug-induced liver injury. |
| Therapeutic Drug Monitoring | If possible, monitor plasma concentrations of this compound to ensure they are within the therapeutic window and not reaching excessively high levels. | To correlate drug exposure with the observed toxicity and guide dose adjustments. |
Issue 2: Gastrointestinal Toxicity - Diarrhea, Nausea, and Vomiting
Observed Signs:
-
Weight loss.
-
Loose or unformed stools.
-
Reduced food and water intake.
-
Pica (in rodents).
Potential Causes:
-
Inhibition of kinases in the gastrointestinal tract: TKIs can affect the proliferation and function of intestinal epithelial cells.
-
Alteration of gut microbiota.
-
Direct irritation of the gastrointestinal mucosa.
Mitigation Strategies:
| Strategy | Description | Rationale |
| Supportive Care | Provide nutritional support with highly palatable and easily digestible food. Ensure adequate hydration with hydrogels or subcutaneous fluid administration. | To counteract weight loss and dehydration, and maintain the overall health of the animal. |
| Anti-diarrheal Agents | Administer loperamide or other anti-diarrheal medications as needed. | To manage the clinical signs of diarrhea and prevent excessive fluid loss. |
| Dose Modification | As with hepatotoxicity, dose reduction or intermittent dosing can be effective. | To reduce the direct impact of the drug on the gastrointestinal tract. |
| Formulation Optimization | If using a custom formulation, ensure that the vehicle is not contributing to the gastrointestinal upset. | Some vehicles can have inherent gastrointestinal irritant properties. |
Issue 3: Dermatological Toxicity - Skin Rash
Observed Signs:
-
Erythema (redness).
-
Papulopustular lesions.
-
Pruritus (itching), leading to scratching and self-trauma.
-
Alopecia (hair loss).
Potential Causes:
-
Inhibition of EGFR: Some ALK inhibitors have off-target effects on the epidermal growth factor receptor (EGFR), which is crucial for skin homeostasis.
-
Inflammatory response: The drug may trigger an inflammatory cascade in the skin.
Mitigation Strategies:
| Strategy | Description | Rationale |
| Topical Corticosteroids | Apply a low-to-moderate potency topical corticosteroid to the affected areas. | To reduce local inflammation and alleviate itching. |
| Prophylactic Antibiotics | In some cases of TKI-induced rash, prophylactic administration of tetracycline antibiotics (e.g., doxycycline, minocycline) has been shown to reduce severity. | To prevent secondary bacterial infections and for their anti-inflammatory properties. |
| Maintain Skin Hydration | Use emollients to keep the skin well-hydrated. | To improve the skin barrier function and reduce irritation. |
| Environmental Enrichment | Provide environmental enrichment to reduce stress and anxiety, which can exacerbate scratching. | To minimize self-inflicted trauma to the skin. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available, small-molecule inhibitor of the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase. It acts as an ATP-competitive inhibitor, blocking the phosphorylation of ALK and its downstream signaling pathways, which are crucial for the proliferation and survival of ALK-driven tumor cells. This compound has also been shown to inhibit other kinases, such as ROS1 and ACK.
Q2: What are the known toxicities of this compound from clinical trials?
A2: Clinical trials with this compound have reported several treatment-related adverse events. The most common include:
-
Hepatotoxicity: Grade 3 elevations in ALT and AST were observed as dose-limiting toxicities at higher doses.
-
Gastrointestinal Toxicity: Nausea and vomiting are frequently reported.
-
Dermatological Toxicity: Grade 3 rash has been noted as a dose-limiting toxicity.
-
Other: Fatigue and decreased appetite have also been observed.
Q3: Is there a known LD50 for this compound in common animal models?
A3: Publicly available literature does not provide specific LD50 (lethal dose, 50%) values for this compound in animal models. Preclinical studies in xenograft mouse models have suggested a wide therapeutic margin, with the drug being well-tolerated at effective doses.
Q4: How should I determine the starting dose for my in vivo experiments?
A4: The starting dose for your experiments should be based on a thorough review of the available literature for this compound and similar ALK inhibitors. If efficacy is the primary endpoint, you can start with doses that have been shown to be effective in xenograft models (e.g., 10-30 mg/kg in mice). If toxicity is the focus, a dose-range-finding study is recommended to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
Q5: What is the recommended vehicle for oral administration of this compound in animal models?
A5: While the specific vehicle used in all preclinical studies of this compound is not consistently reported, a common vehicle for formulating hydrophobic kinase inhibitors for in vivo studies is a suspension in a solution such as 0.5% methylcellulose or a mixture of DMSO and an aqueous solution. It is crucial to perform a small pilot study to ensure the tolerability of the chosen vehicle.
Data Presentation
Table 1: Summary of Clinically Observed Toxicities of this compound and General Mitigation Approaches
| Toxicity | Clinical Observations | General Mitigation Strategies in Animal Models |
| Hepatotoxicity | Grade 3 elevated ALT/AST (Dose-Limiting) | Dose Reduction, Intermittent Dosing, Hepatoprotective Agents |
| Gastrointestinal | Nausea, Vomiting | Supportive Care (hydration, nutrition), Anti-emetics/Anti-diarrheals |
| Dermatological | Grade 3 Rash (Dose-Limiting) | Topical Corticosteroids, Prophylactic Antibiotics, Skin Hydration |
| Constitutional | Fatigue, Decreased Appetite | Supportive Care, Environmental Enrichment |
Experimental Protocols
Protocol 1: General Procedure for a Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Select a suitable mouse strain (e.g., BALB/c or C57BL/6), aged 6-8 weeks.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to different dose groups (e.g., vehicle control, and escalating doses of this compound). A common starting dose could be based on previously reported effective doses (e.g., 10 mg/kg), with subsequent groups receiving 2x, 4x, and 8x this dose.
-
Drug Administration: Administer this compound orally (gavage) once daily for a predetermined period (e.g., 14 days).
-
Monitoring:
-
Body Weight: Record body weight daily. A loss of >15-20% of initial body weight is a common endpoint.
-
Clinical Signs: Observe the animals at least twice daily for any clinical signs of toxicity, such as changes in posture, activity, fur texture, and signs of pain or distress. Use a standardized scoring system.
-
Food and Water Intake: Monitor daily.
-
-
Endpoints: The MTD is typically defined as the highest dose that does not cause mortality, a >20% loss in body weight, or severe clinical signs of toxicity.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological analysis to identify any target organ toxicities.
Protocol 2: Monitoring and Management of Hepatotoxicity in Mice
-
Baseline Measurement: Prior to the start of the experiment, collect a baseline blood sample via a minimally invasive method (e.g., tail vein) to measure serum ALT and AST levels.
-
On-study Monitoring: Collect blood samples at regular intervals during the study (e.g., weekly) to monitor changes in liver enzymes.
-
Intervention Thresholds: Establish predefined thresholds for intervention. For example, if ALT/AST levels exceed 3-5 times the baseline, consider implementing a mitigation strategy.
-
Mitigation Implementation: If the threshold is reached, initiate the chosen mitigation strategy (e.g., reduce the dose of this compound by 50% or switch to an intermittent dosing schedule).
-
Histopathology: At the end of the study, collect liver tissue for histopathological examination to assess the extent of liver damage and the effectiveness of the mitigation strategy.
Mandatory Visualization
Caption: Simplified signaling pathway of this compound-mediated ALK inhibition.
Caption: Logical workflow for in-vivo toxicity monitoring and mitigation.
References
- 1. First-in-human, open-label dose-escalation and dose-expansion study of the safety, pharmacokinetics, and antitumor effects of an oral ALK inhibitor this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. karger.com [karger.com]
- 4. Alectinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dose optimization strategy of the tyrosine kinase inhibitors imatinib, dasatinib, and nilotinib for chronic myeloid leukemia: From clinical trials to real-life settings - PMC [pmc.ncbi.nlm.nih.gov]
ASP3026 Stability in Long-Term Storage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the long-term storage and stability of ASP3026. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound powder should be stored at -20°C in a dry, dark environment.[1][2][3] For short-term storage, such as a few days to weeks, 0-4°C is acceptable.[1] When stored properly, this compound is expected to be stable for at least two to four years.[1]
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles, which can accelerate degradation. For long-term storage (up to one year), these aliquots should be kept at -80°C. For shorter periods (up to one month), -20°C is suitable. If you plan to use the solution within a few days to a week, it can be stored at 0-4°C.
Q3: My this compound solution appears to have a lower-than-expected concentration after storage. What could be the cause?
Several factors could contribute to a decrease in the effective concentration of your this compound solution:
-
Degradation: Improper storage, such as exposure to light, elevated temperatures, or repeated freeze-thaw cycles, can lead to the chemical degradation of this compound.
-
Adsorption to plasticware: Highly lipophilic compounds can adsorb to the surface of certain plastics, reducing the concentration in the solution. It is advisable to use low-adhesion polypropylene tubes.
-
Solvent Evaporation: If the container is not sealed properly, the solvent may evaporate over time, leading to an inaccurate concentration.
-
Hydrolysis: The presence of moisture can lead to the hydrolysis of this compound, especially if stored in a solvent that is not anhydrous. Using fresh, high-quality DMSO is recommended as moisture-absorbing DMSO can reduce solubility.
Q4: Are there different solid forms of this compound I should be aware of?
Yes, the solid-state chemistry of this compound is complex. Research has identified five different polymorphic forms (A01, A02, A03, A04, and A05) and a hydrate. Polymorph A04 is the most thermodynamically stable form and is the preferred form for the development of solid formulations. The presence of different polymorphs can affect physical properties such as solubility and dissolution rate, which in turn can influence experimental outcomes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Prepare fresh stock solutions from solid powder. Ensure proper storage of both solid and solution forms as per the guidelines. |
| Presence of a less stable polymorphic form. | If possible, verify the polymorphic form of your solid this compound. For critical experiments, consider sourcing this compound with a certificate of analysis specifying the polymorphic form. | |
| Precipitation in stock solution upon thawing | Exceeded solubility limit or solvent evaporation. | Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, the solution may be supersaturated. Consider preparing a new, less concentrated stock solution. |
| Discoloration of solid this compound | Potential degradation due to exposure to light or oxidation. | Do not use the discolored product. Discard and use a fresh batch of this compound that has been stored correctly in a dark, dry environment. |
| Reduced potency in cell-based assays | Degradation of this compound in the cell culture medium. | Prepare fresh dilutions of this compound in your cell culture medium for each experiment. Avoid storing diluted solutions for extended periods. |
Data on Storage Stability
The following tables summarize the recommended storage conditions for this compound.
Table 1: Recommended Storage Conditions for Solid this compound
| Storage Duration | Temperature | Additional Conditions | Expected Shelf Life |
| Long-term | -20°C | Dry, dark environment | ≥ 2-4 years |
| Short-term | 0-4°C | Dry, dark environment | Days to weeks |
Table 2: Recommended Storage Conditions for this compound Stock Solutions (in DMSO)
| Storage Duration | Temperature | Recommendations |
| Up to 1 year | -80°C | Aliquot to avoid freeze-thaw cycles |
| Up to 1 month | -20°C | Aliquot to avoid freeze-thaw cycles |
| Days to weeks | 0-4°C | For immediate use |
Experimental Protocols
Stability Indicating HPLC Method for this compound
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound in the presence of its degradation products. The following is a general protocol that can be adapted for this purpose.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (to be determined by UV-Vis scan)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in DMSO and dilute to a known concentration with the mobile phase.
-
Sample Solution: Subject this compound to forced degradation conditions (see below). Dilute the stressed samples to a suitable concentration with the mobile phase.
3. Forced Degradation Studies:
-
Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
4. Data Analysis:
-
Analyze the chromatograms of the stressed samples to identify and separate the degradation peaks from the parent this compound peak. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Hypothetical Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Overcoming Acquired Resistance to ASP3026 in Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming acquired resistance to the ALK inhibitor ASP3026 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally available, selective, and ATP-competitive second-generation small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[1][2][3] Its primary mechanism of action is to bind to and inhibit ALK, ALK fusion proteins, and various ALK point mutations, thereby disrupting ALK-mediated signaling pathways and suppressing the growth of ALK-expressing tumor cells.[1][2] this compound has shown efficacy against the crizotinib-resistant L1196M "gatekeeper" mutation.
Q2: What are the known mechanisms of acquired resistance to this compound in vitro?
The primary mechanism of acquired resistance to this compound is the development of secondary mutations within the ALK kinase domain. These mutations can interfere with the binding of this compound to the ALK protein. Additionally, while less characterized for this compound compared to first-generation inhibitors, the activation of bypass signaling pathways could potentially contribute to resistance.
Q3: Which specific ALK mutations have been reported to confer resistance to this compound?
Several ALK kinase domain mutations have been identified in cell lines made resistant to this compound. These include:
-
G1128S
-
C1156F
-
I1171N/T
-
F1174I
-
N1178H
-
E1210K
-
C1156F/D1203N (double mutation)
The G1202R mutation has also been shown to be highly resistant to this compound.
Q4: How does the resistance profile of this compound compare to other ALK inhibitors?
This compound has a distinct kinase selectivity profile compared to crizotinib. While it is effective against the crizotinib-resistant L1196M mutation, it is susceptible to other mutations that may be sensitive to different ALK inhibitors. For instance, some this compound-resistant mutants may retain sensitivity to third-generation inhibitors like PF-06463922. Cross-resistance profiling against a panel of ALK inhibitors is crucial to identify potential sequential treatment strategies.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Cells show reduced sensitivity to this compound over time (increasing IC50). | Development of acquired resistance. | 1. Sequence the ALK kinase domain: Identify potential resistance mutations. 2. Perform a cell viability assay with a panel of second and third-generation ALK inhibitors to check for cross-resistance. 3. Assess ALK phosphorylation: Use Western blotting to confirm if ALK signaling is reactivated in the presence of this compound. |
| ALK phosphorylation is inhibited, but cells continue to proliferate. | Activation of bypass signaling pathways (e.g., EGFR, MET, IGF-1R). | 1. Perform a phospho-receptor tyrosine kinase (RTK) array to identify activated bypass pathways. 2. Use Western blotting to confirm the activation of specific downstream signaling molecules (e.g., p-EGFR, p-MET, p-AKT, p-ERK). 3. Test combination therapies: Combine this compound with an inhibitor of the identified bypass pathway. |
| Inconsistent results in cell viability assays. | Experimental variability (e.g., cell seeding density, reagent quality, incubation time). | 1. Optimize cell seeding density to ensure logarithmic growth during the assay. 2. Use a consistent passage number for your cell line. 3. Ensure proper dissolution and storage of this compound. 4. Include appropriate controls (e.g., vehicle-only, untreated cells). |
| Difficulty generating a stable this compound-resistant cell line. | Suboptimal drug concentration or exposure schedule. | 1. Start with a low concentration of this compound (around the IC20-IC30) and gradually increase the dose as cells recover. 2. Consider a pulsed exposure method (intermittent drug treatment) to mimic clinical dosing schedules. |
Data Presentation
Table 1: In Vitro Activity of this compound against various ALK mutations.
| ALK Fusion/Mutation | Cell Line | IC50 (nM) of this compound | Relative Resistance (Fold change vs. WT) | Reference |
| NPM-ALK WT | Ba/F3 | 28 | 1.0 | |
| NPM-ALK C1156Y | Ba/F3 | 95 | 3.4 | |
| NPM-ALK L1152R | Ba/F3 | >500 | >17.9 | |
| NPM-ALK G1202R | Ba/F3 | >500 | >17.9 | |
| EML4-ALK WT | Ba/F3 | 90 | 1.0 | |
| EML4-ALK C1156Y | Ba/F3 | 90 | 1.0 | |
| EML4-ALK L1196M | Ba/F3 | 195 | 2.2 | |
| EML4-ALK G1202R | Ba/F3 | >1000 | >11.1 | |
| EML4-ALK Variant 3 | NCI-H2228 | 64.8 | N/A | |
| NPM-ALK WT | K299 | ~30 | 1.0 | |
| This compound-Resistant | K299R1 | ~300 | ~10 | |
| This compound-Resistant | K299R2 | ~1000 | ~33 | |
| This compound-Resistant | K299R3 | >1000 | >33 | |
| NPM-ALK WT | SUPM2 | ~50 | 1.0 | |
| This compound-Resistant | SUPM2R1 | ~500 | ~10 | |
| This compound-Resistant | SUPM2R2 | ~800 | ~16 | |
| This compound-Resistant | SUPM2R3 | >3000 | >60 |
Note: IC50 values can vary between different studies and experimental conditions.
Experimental Protocols
Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating this compound-resistant cell lines by continuous exposure to increasing concentrations of the drug.
Materials:
-
Parental ALK-positive cancer cell line (e.g., NCI-H2228, Karpas 299, SUP-M2)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell culture flasks
-
Cell counting solution (e.g., trypan blue)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (see Protocol 2) to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Seed the parental cells in a culture flask and treat with this compound at a concentration equal to the IC20 or IC30.
-
Monitor and Subculture: Maintain the cells in the presence of the drug, changing the medium every 3-4 days. Initially, a significant amount of cell death is expected.
-
Dose Escalation: Once the cells recover and reach approximately 80% confluency, passage them and increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat Cycles: Continue this process of gradual dose escalation. It may take several months to generate a highly resistant cell line.
-
Characterization: Periodically, test the IC50 of the evolving cell population to monitor the level of resistance. Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), isolate and expand single-cell clones.
-
Cryopreservation: Cryopreserve cells at different stages of resistance development.
Cell Viability (MTS/MTT) Assay
This protocol is for determining the IC50 of this compound.
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound (serial dilutions)
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Drug Treatment: After 24 hours, add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTS/MTT Addition:
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
For MTT: Add 10 µL of MTT solution to each well, incubate for 3-4 hours, then add 100 µL of solubilization solution and incubate overnight.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software.
Western Blotting for ALK Phosphorylation
This protocol is for assessing the phosphorylation status of ALK and its downstream signaling proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ALK, anti-total ALK, anti-p-STAT3, anti-total STAT3, anti-p-AKT, anti-total AKT, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
ALK Signaling Pathway and this compound Inhibition
Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for identifying and addressing this compound resistance mechanisms.
References
- 1. NPM/ALK mutants resistant to this compound display variable sensitivity to alternative ALK inhibitors but succumb to the novel compound PF-06463922 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of second-generation ALK inhibitors against crizotinib-resistant mutants in an NPM-ALK model compared to EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
ASP3026 Combination Therapy Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving ASP3026 combination therapies aimed at preventing therapeutic resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available, small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[1] It functions by binding to and inhibiting ALK, including its fusion proteins and various point mutations.[1] This inhibition disrupts ALK-mediated signaling pathways, leading to the suppression of cell growth in tumors where ALK is aberrantly activated.[1][2]
Q2: Which signaling pathways are downstream of ALK and targeted by this compound?
A2: this compound-mediated inhibition of ALK downregulates several key downstream signaling pathways crucial for cancer cell proliferation and survival. These include the STAT3, AKT, and JNK pathways.[2] Inhibition of these pathways ultimately leads to the induction of apoptosis (programmed cell death) in ALK-driven cancer cells.
Q3: What is the rationale for using this compound in combination with other therapies?
A3: The primary rationale for combination therapy is to prevent or overcome resistance to this compound. Cancer cells can develop resistance to single-agent therapies through various mechanisms, including the activation of alternative signaling pathways (bypass tracks) or the acquisition of new mutations in the ALK kinase domain. By co-targeting these alternative pathways with other agents, it is possible to achieve a more durable anti-cancer response.
Q4: With which classes of drugs has this compound (or other ALK inhibitors) been proposed to be combined?
A4: Preclinical and clinical studies have explored combining ALK inhibitors with various other anti-cancer agents, including:
-
Chemotherapy (e.g., Paclitaxel, Pemetrexed): To enhance cytotoxic effects.
-
MEK inhibitors (e.g., Trametinib): To block the MAPK/ERK pathway, a common resistance mechanism.
-
EGFR inhibitors (e.g., Gefitinib): To target EGFR signaling, which can act as a bypass pathway.
Q5: Has this compound shown efficacy against crizotinib-resistant ALK mutations?
A5: Yes, preclinical studies have demonstrated that this compound is effective against ALK mutations that confer resistance to the first-generation ALK inhibitor, crizotinib. This includes the L1196M "gatekeeper" mutation.
Troubleshooting Guides
This section provides guidance on common issues that may be encountered during in vitro experiments with this compound combination therapies.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability/cytotoxicity readouts | 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Pipetting errors.4. Mycoplasma contamination. | 1. Ensure a homogenous single-cell suspension before seeding. Use a cell counter for accuracy.2. Avoid using the outer wells of the plate, or fill them with sterile PBS or media.3. Use calibrated pipettes and practice consistent pipetting technique. Consider using automated liquid handlers for high-throughput experiments.4. Regularly test cell cultures for mycoplasma contamination. |
| Lack of synergistic effect with the combination therapy | 1. Suboptimal drug concentrations or ratios.2. Inappropriate timing of drug addition (e.g., sequential vs. simultaneous).3. Cell line may not be dependent on the targeted bypass pathway.4. Drug instability or degradation. | 1. Perform a dose-response matrix experiment with a wide range of concentrations for both drugs to identify synergistic ratios.2. Test different schedules of administration (e.g., Drug A followed by Drug B, vice versa, or simultaneous).3. Characterize the baseline signaling pathway activity in your cell line (e.g., via Western blot) to confirm the presence of the targetable bypass pathway.4. Prepare fresh drug stocks and dilutions for each experiment. Protect from light and store at the recommended temperature. |
| Unexpectedly high toxicity in control (vehicle-treated) cells | 1. High concentration of the drug solvent (e.g., DMSO).2. Solvent is not evenly distributed in the well. | 1. Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and consistent across all wells.2. Gently mix the plate after adding the vehicle control to ensure even distribution. |
| Difficulty in reproducing results | 1. High passage number of cell lines leading to genetic drift.2. Variation in reagent quality (e.g., serum, media).3. Inconsistent incubation times. | 1. Use low-passage cells and perform cell line authentication.2. Use the same lot of reagents for a set of experiments whenever possible.3. Ensure precise and consistent incubation times for all experimental conditions. |
Quantitative Data Summary
While specific quantitative data for this compound combination therapies are limited in the public domain, the following tables provide an example of how such data can be presented. The data for this compound as a single agent is derived from published literature. The combination data is illustrative and based on the principles of synergy observed with other ALK inhibitors.
Table 1: In Vitro Activity of Single-Agent this compound against NPM-ALK+ ALCL Cell Lines
| Cell Line | IC50 (µM) at 48h |
| SU-DHL-1 | 0.4 |
| SUP-M2 | 0.75 |
| SR-786 | 1.0 |
| Karpas 299 | 2.5 |
Data from a study on the in vitro effects of this compound on NPM-ALK+ ALCL cells.
Table 2: Illustrative Example of Synergistic Activity of this compound in Combination with a MEK Inhibitor (e.g., Trametinib)
| Cell Line | This compound IC50 (nM) | MEK Inhibitor IC50 (nM) | Combination IC50 (nM) (1:1 ratio) | Combination Index (CI) |
| H3122 (ALK-positive NSCLC) | 50 | 20 | 15 | < 1 (Synergy) |
| A549 (ALK-negative NSCLC) | >1000 | 25 | >500 | > 1 (No Synergy) |
This table is a hypothetical representation to illustrate how combination data could be presented. The values are not from a specific study on this compound and a MEK inhibitor.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay for Drug Combination
This protocol outlines a general method for determining the cytotoxic effects of this compound in combination with another agent using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®).
Materials:
-
ALK-positive cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Combination drug (e.g., MEK inhibitor, EGFR inhibitor, or chemotherapy agent)
-
DMSO (or other appropriate solvent)
-
Sterile 96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cells in complete culture medium to the desired seeding density (determined empirically for each cell line to ensure exponential growth during the assay).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Preparation and Addition:
-
Prepare stock solutions of this compound and the combination drug in DMSO.
-
Create a dose-response matrix by preparing serial dilutions of both drugs in complete culture medium. It is recommended to test a range of concentrations above and below the known or expected IC50 values.
-
Remove the medium from the wells and add 100 µL of the medium containing the single drugs or their combinations. Include wells with vehicle control (e.g., DMSO at the same final concentration as the drug-treated wells).
-
Incubate the plate for 72 hours (or other desired time point) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Calculate the IC50 values for each drug alone and in combination using a non-linear regression analysis (e.g., log(inhibitor) vs. response) in software such as GraphPad Prism.
-
Determine the synergy between the two drugs by calculating the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Visualizations
Signaling Pathway Diagram
Caption: ALK signaling pathway and points of therapeutic intervention.
Experimental Workflow Diagram
Caption: Workflow for in vitro drug combination synergy screening.
References
Validation & Comparative
A Preclinical and Early Clinical Showdown: ASP3026 vs. Crizotinib in ALK-Positive NSCLC
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the novel anaplastic lymphoma kinase (ALK) inhibitor, ASP3026, and the established first-line therapy, crizotinib, for ALK-positive non-small cell lung cancer (NSCLC). While direct head-to-head clinical trial data is limited due to the discontinuation of this compound's development for strategic reasons, this document synthesizes available preclinical and early clinical findings to provide a valuable comparative perspective.
Executive Summary
Crizotinib, a first-generation ALK inhibitor, has been a cornerstone in the treatment of ALK-positive NSCLC, demonstrating significant improvements in patient outcomes compared to chemotherapy. This compound, a novel small molecule ALK inhibitor, emerged as a promising next-generation agent with potent preclinical activity, notably against the crizotinib-resistant L1196M "gatekeeper" mutation. However, its clinical development was halted, limiting the availability of mature comparative data. This guide will delve into the mechanistic differences, preclinical efficacy, and available clinical data for both compounds.
Mechanism of Action
Both this compound and crizotinib are ATP-competitive inhibitors of the ALK tyrosine kinase. However, their selectivity and activity against mutated forms of ALK differ.
-
This compound: A selective ALK inhibitor that has demonstrated potent inhibition of ALK kinase activity.[1][2] Preclinical studies have shown that this compound has a different inhibitory spectrum compared to crizotinib.[3][4] A key feature of this compound is its ability to inhibit the L1196M mutation, a common mechanism of acquired resistance to crizotinib.[3]
-
Crizotinib: A multi-targeted tyrosine kinase inhibitor that targets ALK, ROS1, and MET. Its action against the wild-type EML4-ALK fusion protein is well-established, leading to the inhibition of downstream signaling pathways and subsequent tumor cell apoptosis. However, its efficacy is limited by the emergence of resistance mutations, particularly the L1196M mutation.
Preclinical Efficacy
Preclinical studies highlighted the potential of this compound, particularly in overcoming crizotinib resistance.
| Parameter | This compound | Crizotinib | Reference |
| Cell-based Proliferation Assay (NCI-H2228 cells) | Potent inhibition of cell growth | Effective against wild-type cells | |
| In Vivo Xenograft Model (NCI-H2228) | Dose-dependent tumor regression | Tumor growth inhibition | |
| Activity against L1196M Mutation | Potent antitumor activity | Resistance observed | |
| In Vivo Xenograft Model (crizotinib-resistant) | Continuous tumor regression | Tumor relapse after initial response |
Clinical Data
Direct comparative clinical trials between this compound and crizotinib are not available. The following tables summarize the key findings from separate clinical trials.
This compound: Phase I Study in Japanese Patients with Solid Tumors
| Parameter | Result | Reference |
| Maximum Tolerated Dose (MTD) | 200 mg/day | |
| Dose-Limiting Toxicities (DLTs) | Cataract, Nausea, Vomiting | |
| Antitumor Activity (Partial Response) | Observed in patients with Ewing sarcoma and inflammatory myofibroblastic tumor with ALK rearrangement |
Crizotinib: Key Phase III Trials in ALK-Positive NSCLC
PROFILE 1014: First-Line Crizotinib vs. Chemotherapy
| Parameter | Crizotinib | Chemotherapy | Reference |
| Median Progression-Free Survival (PFS) | 10.9 months | 7.0 months | |
| Objective Response Rate (ORR) | 74% | 45% | |
| Median Overall Survival (OS) | Not reached (HR 0.82) | Not reached |
PROFILE 1007: Second-Line Crizotinib vs. Chemotherapy
| Parameter | Crizotinib | Chemotherapy | Reference |
| Median Progression-Free Survival (PFS) | 7.7 months | 3.0 months | |
| Objective Response Rate (ORR) | 65% | 20% |
Safety and Tolerability
| Adverse Event Profile | This compound (Phase I) | Crizotinib (PROFILE Trials) | Reference |
| Most Common Adverse Events | Nausea, Vomiting, Diarrhea, Decreased Appetite, Cataract | Vision disorders, Diarrhea, Nausea, Edema, Constipation, Vomiting, Fatigue | |
| Serious Adverse Events | Cataract | Hepatotoxicity, Interstitial Lung Disease/Pneumonitis, QT Interval Prolongation, Bradycardia, Severe Visual Loss |
Experimental Protocols
This compound Phase I Study (NCT01401504)
-
Study Design: A 3+3 dose-escalation study to determine the MTD and assess the safety, pharmacokinetics, and preliminary antitumor activity of this compound in Japanese patients with solid tumors.
-
Patient Population: Patients with advanced solid malignancies for whom standard therapy was not available or had failed.
-
Treatment: this compound administered orally once daily in 28-day cycles.
-
Primary Outcome Measures: MTD and safety.
Crizotinib PROFILE 1014 Study (NCT01154140)
-
Study Design: A Phase III, randomized, open-label, multicenter study comparing the efficacy and safety of crizotinib with standard-of-care pemetrexed-cisplatin or pemetrexed-carboplatin chemotherapy.
-
Patient Population: Patients with previously untreated advanced ALK-positive non-squamous NSCLC.
-
Treatment: Crizotinib (250 mg orally twice daily) vs. Pemetrexed (500 mg/m²) plus Cisplatin (75 mg/m²) or Carboplatin (AUC 5-6) intravenously every 3 weeks for up to 6 cycles.
-
Primary Outcome Measure: Progression-Free Survival (PFS).
Conclusion
This compound demonstrated a promising preclinical profile, particularly its activity against the crizotinib-resistant L1196M mutation, suggesting it could have been a valuable addition to the therapeutic arsenal for ALK-positive NSCLC. However, with its clinical development halted, a definitive comparison of its clinical efficacy and safety against crizotinib remains speculative. Crizotinib, supported by robust Phase III data, remains a standard first-generation ALK inhibitor. The journey of this compound underscores the complexities of drug development, where promising preclinical and early clinical signals do not always translate to a marketed therapeutic. The data presented in this guide serves as a valuable reference for researchers in the ongoing quest to develop more effective and durable therapies for ALK-positive NSCLC.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The selective anaplastic lymphoma receptor tyrosine kinase inhibitor this compound induces tumor regression and prolongs survival in non-small cell lung cancer model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and Antitumor Activity of Repeated this compound Administration in Japanese Patients with Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ASP3026 and Ceritinib in Targeting Resistant ALK Mutations
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the second-generation ALK inhibitors, ASP3026 and ceritinib, focusing on their efficacy against resistant anaplastic lymphoma kinase (ALK) mutations in non-small cell lung cancer (NSCLC). This report synthesizes preclinical and clinical data to inform research and development efforts in oncology.
Introduction
The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of ALK-positive NSCLC. However, the emergence of resistance mutations to the first-generation inhibitor, crizotinib, has necessitated the development of next-generation ALK inhibitors. Ceritinib (Zykadia®) was one of the first second-generation inhibitors to receive regulatory approval, demonstrating significant activity in patients with crizotinib-resistant disease.[1][2] this compound is another novel, second-generation ALK TKI that has shown promise in preclinical and early clinical studies for its ability to overcome crizotinib resistance.[3][4] This guide provides a detailed comparison of their performance against various resistant ALK mutations, supported by experimental data.
Mechanism of Action
Both this compound and ceritinib are ATP-competitive inhibitors of the ALK tyrosine kinase.[5] By binding to the ATP-binding pocket of the ALK kinase domain, they block the autophosphorylation of ALK and inhibit its downstream signaling pathways, which are crucial for cancer cell proliferation and survival. The primary distinction between these second-generation inhibitors and crizotinib lies in their enhanced potency and their ability to inhibit ALK variants with mutations that confer resistance to crizotinib.
Comparative Efficacy Against Resistant ALK Mutations
The effectiveness of this compound and ceritinib varies across different ALK resistance mutations. The following tables summarize the half-maximal inhibitory concentration (IC50) values from preclinical studies, providing a quantitative comparison of their potency.
| ALK Mutation | This compound IC50 (nM) | Ceritinib IC50 (nM) | Crizotinib IC50 (nM) | Reference |
| Wild-Type | ~3.5 (enzymatic), ~65 (cellular) | ~25 | Not specified in these sources | |
| L1196M (Gatekeeper) | Effective | Highly Active | Resistant | |
| G1269A | Not specified | Highly Active | Resistant | |
| I1171T | Inactive | Highly Active | Resistant | |
| S1206Y | Sensitive | Highly Active | Resistant | |
| C1156Y | Not specified | Less Active | Resistant | |
| G1202R | Highly Resistant | Less Active / Ineffective | Resistant | |
| F1174C/L | Effective (F1174L) | Less Active / Ineffective (F1174C) | Resistant | |
| L1152R | Not specified | Not specified | Not specified | |
| 1151T-ins | Not specified | Less Active | Resistant |
Key Findings from Preclinical Data:
-
Both this compound and ceritinib are effective against the common crizotinib-resistant L1196M "gatekeeper" mutation.
-
Ceritinib has demonstrated high activity against a range of crizotinib-resistant mutations, including G1269A, I1171T, and S1206Y.
-
A significant challenge for both inhibitors is the G1202R mutation, which confers a high level of resistance to first and second-generation ALK TKIs. Ceritinib is largely ineffective against G1202R and F1174C mutations. Similarly, this compound was found to be highly resistant to the G1202R substitution.
-
This compound has shown activity against the F1174L mutation.
Clinical Efficacy and Development
Ceritinib is an established second-line treatment for patients with ALK-positive NSCLC who have progressed on crizotinib. Clinical trials have demonstrated significant overall response rates (ORR) of approximately 56% in this patient population. The median progression-free survival (PFS) in crizotinib-pretreated patients is around 7 months.
This compound has also shown antitumor activity in early phase clinical trials. In a phase 1 study, this compound achieved partial responses in 44% of patients and stable disease in 50% of patients who had progressed on crizotinib.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of this compound and ceritinib.
Kinase Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of ALK by 50% (IC50).
Methodology:
-
Reagents: Recombinant ALK kinase domain (wild-type or mutant), ATP, a suitable peptide substrate, kinase assay buffer, and the test inhibitors (this compound, ceritinib).
-
Procedure:
-
A reaction mixture containing the ALK enzyme, the peptide substrate, and varying concentrations of the inhibitor is prepared in a multi-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT or MTS Assay)
Objective: To measure the effect of the inhibitors on the metabolic activity of cancer cells, which serves as an indicator of cell viability.
Methodology:
-
Cell Culture: ALK-positive cancer cell lines (e.g., H3122, Ba/F3 cells engineered to express different ALK mutations) are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of this compound or ceritinib for a specified duration (e.g., 72 hours).
-
After the incubation period, a tetrazolium salt solution (e.g., MTT or MTS) is added to each well.
-
Metabolically active, viable cells will reduce the tetrazolium salt into a colored formazan product.
-
The formazan is then solubilized (if necessary, for MTT), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS).
-
-
Data Analysis: The absorbance readings are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of inhibitor that causes a 50% reduction in cell viability, is determined from a dose-response curve.
Signaling Pathways and Experimental Workflow
Caption: ALK signaling pathway and points of inhibition by this compound and ceritinib.
Caption: General experimental workflow for ALK inhibitor development.
Conclusion
Both this compound and ceritinib are potent second-generation ALK inhibitors with demonstrated activity against crizotinib-resistant NSCLC. Ceritinib is a clinically established option with a well-documented efficacy and safety profile. Preclinical data suggests that this compound also has a promising profile, with efficacy against several key resistance mutations.
The key differentiator in their preclinical profiles appears to be their differential activity against certain ALK mutations. Notably, the G1202R mutation remains a significant challenge for both inhibitors, highlighting the need for third-generation TKIs like lorlatinib, which has shown activity against this mutation.
For researchers and drug developers, the comparative data presented here underscores the importance of mutational profiling in guiding the selection of appropriate ALK inhibitors. Further head-to-head clinical trials would be invaluable to definitively establish the comparative efficacy and safety of this compound and ceritinib in various patient populations with specific ALK resistance mutations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. onclive.com [onclive.com]
- 3. NPM/ALK mutants resistant to this compound display variable sensitivity to alternative ALK inhibitors but succumb to the novel compound PF-06463922 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ALK inhibitor this compound eradicates NPM-ALK+ T-cell anaplastic large-cell lymphoma in vitro and in a systemic xenograft lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating ASP3026 Efficacy: A Comparative Guide to Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ASP3026, a selective Anaplastic Lymphoma Kinase (ALK) inhibitor, with other ALK inhibitors, supported by experimental data from key secondary assays. The data presented herein is intended to assist researchers in evaluating the efficacy and mechanism of action of this compound.
Comparative Efficacy of ALK Inhibitors
This compound has demonstrated potent inhibitory activity against ALK and its oncogenic fusion proteins. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to other prominent ALK inhibitors across various ALK-driven cancer cell lines.
| Cell Line | ALK Fusion Protein | This compound IC50 (nM) | Crizotinib IC50 (nM) | Ceritinib IC50 (nM) | Alectinib IC50 (nM) |
| NCI-H2228 | EML4-ALK | 64.8 | 25-50 | ~25 | ~1.9 |
| Karpas-299 | NPM-ALK | ~250 | ~24 | ~20 | ~3.5 |
| SU-DHL-1 | NPM-ALK | ~400 | ~30 | ~23 | ~1.9 |
Note: IC50 values are compiled from various studies and may vary depending on experimental conditions.
Secondary Assays for Efficacy Validation
To further validate the efficacy of this compound, a series of secondary assays are crucial. These assays provide quantitative data on the biological effects of the inhibitor on cancer cells, confirming its mechanism of action and therapeutic potential.
Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product, the amount of which is proportional to the number of viable cells.
Experimental Protocol: MTS Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., NCI-H2228, Karpas-299) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and control inhibitors (e.g., crizotinib) for 48-72 hours. Include a vehicle-only control.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[1][2]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[1][2][3]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Expected Outcome: A dose-dependent decrease in cell viability is expected with increasing concentrations of this compound, demonstrating its cytotoxic effect on ALK-positive cancer cells. Comparative analysis with other inhibitors will highlight relative potency.
Apoptosis Assay (Caspase-3/7 Assay)
The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Experimental Protocol: Caspase-3/7 Apoptosis Assay
-
Cell Seeding and Treatment: Seed and treat cells with this compound and control inhibitors as described in the MTS assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate with a viability assay) and express the results as fold-change in caspase activity compared to the vehicle-treated control.
Expected Outcome: this compound is expected to induce a dose-dependent increase in caspase-3/7 activity, confirming that it triggers apoptosis in ALK-positive cancer cells.
Target Engagement Assay (Western Blot for Phospho-ALK)
Western blotting is used to detect the phosphorylation status of ALK, providing direct evidence of target engagement by the inhibitor. A reduction in phosphorylated ALK (p-ALK) indicates successful inhibition of the kinase.
Experimental Protocol: Western Blot for Phospho-ALK
-
Cell Lysis: Treat ALK-positive cells with various concentrations of this compound and control inhibitors for a defined period (e.g., 2-4 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ALK (e.g., anti-p-ALK Tyr1604) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ALK and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Expected Outcome: A dose-dependent decrease in the p-ALK signal, with no significant change in total ALK levels, will confirm that this compound effectively inhibits ALK phosphorylation in a targeted manner.
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the ALK signaling pathway, the experimental workflow for validating this compound efficacy, and the logical relationship of the validation process.
Caption: ALK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for secondary assay validation.
Caption: Logical flow for validating this compound efficacy.
References
ASP3026: A Comparative Analysis of its Cross-Resistance Profile with Other ALK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profile of ASP3026, a second-generation ALK inhibitor, with other commercially available ALK inhibitors. The information presented is supported by experimental data from preclinical studies, offering insights into its efficacy against various ALK mutations, including those that confer resistance to first- and other second-generation inhibitors.
Executive Summary
This compound is a potent and selective, orally available, ATP-competitive second-generation ALK tyrosine kinase inhibitor (TKI).[1] Preclinical studies have demonstrated its activity against a range of solid tumors, including non-small cell lung cancer (NSCLC), driven by ALK rearrangements.[1] A key feature of this compound is its efficacy against the crizotinib-resistant ALK L1196M "gatekeeper" mutation.[2][3] However, as with other targeted therapies, resistance to this compound can develop through the acquisition of other secondary mutations in the ALK kinase domain. This guide details the cross-resistance profiles of this compound and other ALK inhibitors against a panel of clinically relevant ALK mutations.
Comparative Efficacy Against Crizotinib-Resistant Mutants
This compound has shown significant activity against ALK mutations known to confer resistance to the first-generation inhibitor, crizotinib. Notably, it is effective against the L1196M gatekeeper mutation.[2] Studies have also demonstrated its ability to decrease the proliferation of 293T cells transfected with crizotinib-resistant NPM-ALK mutants, such as NPM-ALK I231N and NPM-ALK L256Q, and to reduce the phosphorylation of these mutants.
Acquired Resistance to this compound
Prolonged exposure to this compound in preclinical models has led to the development of resistant cell lines. These resistant cells harbor several point mutations within the ALK kinase domain. The most frequently identified mutations include G1128S, C1156F, I1171N/T, F1174I, N1178H, E1210K, and the double mutation C1156F/D1203N. The ability of these mutations to confer resistance to this compound has been confirmed in Ba/F3 cell models.
Cross-Resistance Profile of this compound-Resistant Mutants
The following tables summarize the in vitro inhibitory activity (IC50) of this compound and other ALK inhibitors against various ALK mutations, including wild-type ALK and mutations conferring resistance to crizotinib and this compound.
Table 1: In Vitro Inhibitory Activity (IC50, nM) of this compound Against Various ALK Forms
| Cell Line/Target | ALK Form | This compound IC50 (nM) | Reference |
| Enzymatic Assay | Wild-Type ALK | 3.5 | |
| H2228 cells | EML4-ALK | 64.8 | |
| Ba/F3 cells | EML4-ALK L1196M | Potent Activity | |
| 293T cells | NPM-ALK I231N | Effective Decrease in Proliferation | |
| 293T cells | NPM-ALK L256Q | Effective Decrease in Proliferation |
Table 2: Cross-Resistance Profile of this compound-Resistant ALK Mutants Against Various ALK Inhibitors (IC50, nM) in Ba/F3 Cells
| ALK Mutation | This compound | Crizotinib | Ceritinib | Alectinib |
| Wild-Type NPM-ALK | Data not consistently reported in direct comparison | Data not consistently reported in direct comparison | Data not consistently reported in direct comparison | Data not consistently reported in direct comparison |
| G1128S | Increased Resistance | Variable Sensitivity | Variable Sensitivity | Variable Sensitivity |
| C1156F | Increased Resistance | Variable Sensitivity | Variable Sensitivity | Variable Sensitivity |
| I1171N/T | Increased Resistance | Variable Sensitivity | Variable Sensitivity | Variable Sensitivity |
| F1174I | Increased Resistance | Variable Sensitivity | Variable Sensitivity | Variable Sensitivity |
| N1178H | Increased Resistance | Variable Sensitivity | Variable Sensitivity | Variable Sensitivity |
| E1210K | Increased Resistance | Variable Sensitivity | Variable Sensitivity | Variable Sensitivity |
| C1156F/D1203N | Increased Resistance | Variable Sensitivity | Variable Sensitivity | Variable Sensitivity |
Note: Specific IC50 values for each inhibitor against each this compound-resistant mutant are not consistently available in a single comprehensive study. The table reflects the general finding that these mutants display variable sensitivity to other ALK inhibitors.
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and resistance, it is crucial to visualize the involved signaling pathways and the experimental procedures used to generate the presented data.
Experimental Protocols
Generation of this compound-Resistant Cell Lines
Human Anaplastic Large Cell Lymphoma (ALCL) cell lines positive for NPM-ALK were cultured in standard cell culture medium. To induce resistance, the cells were exposed to gradually increasing concentrations of this compound over a period of several months. Clones capable of growing at high concentrations of the inhibitor were selected and expanded. The presence of mutations in the ALK kinase domain was determined by sequencing.
Ba/F3 Cell Proliferation Assay
The murine pro-B cell line Ba/F3, which is dependent on interleukin-3 (IL-3) for survival, is a common model for studying kinase-driven oncogenesis. Ba/F3 cells were genetically engineered to express either wild-type or mutant forms of ALK. In the presence of an active ALK kinase, these cells can proliferate in the absence of IL-3.
-
Cell Culture: Ba/F3 cells expressing the ALK variants were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics, without IL-3.
-
Drug Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of various ALK inhibitors (this compound, crizotinib, ceritinib, alectinib).
-
Viability Assessment: After a 72-hour incubation, cell viability was assessed using a colorimetric method such as the MTT or MTS assay. This assay measures the metabolic activity of the cells, which correlates with the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) for each inhibitor was calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Site-Directed Mutagenesis
To confirm that the identified mutations confer resistance to this compound, they were introduced into the wild-type ALK sequence using site-directed mutagenesis kits. The mutated ALK constructs were then transfected into Ba/F3 cells for proliferation assays as described above.
Western Blotting for ALK Phosphorylation
To assess the inhibitory effect of the compounds on ALK activity, the phosphorylation status of the ALK protein was examined.
-
Cell Lysis: Cells were treated with the ALK inhibitors for a specified period and then lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate was determined using a standard protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was incubated with a primary antibody specific for phosphorylated ALK (p-ALK). A separate blot was probed with an antibody for total ALK as a loading control.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the p-ALK signal relative to the total ALK signal indicates inhibition of ALK kinase activity.
Conclusion
This compound demonstrates significant efficacy against crizotinib-resistant ALK mutations, particularly the L1196M gatekeeper mutation. However, acquired resistance to this compound can emerge through the selection of novel mutations in the ALK kinase domain. The cross-resistance profiling of these this compound-resistant mutants reveals a varied sensitivity to other ALK inhibitors, highlighting the complex and dynamic nature of resistance to targeted therapies. These findings underscore the importance of molecular profiling of resistant tumors to guide subsequent treatment strategies. Further investigation into the efficacy of newer generation ALK inhibitors against this compound-resistant mutations is warranted.
References
ASP3026 in Combination with Chemotherapy Agents: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ASP3026's performance in combination with conventional chemotherapy agents, supported by available preclinical experimental data.
This compound is an orally available, selective, and potent small-molecule inhibitor of anaplastic lymphoma kinase (ALK) with an IC50 of 3.5 nM. Its mechanism of action involves the inhibition of ALK tyrosine kinase, which subsequently disrupts ALK-mediated signaling pathways, leading to inhibited cell growth in tumors with ALK-expressing cells. Dysregulation and gene rearrangements of ALK are associated with various cancers, and mutations in ALK can lead to resistance to other tyrosine kinase inhibitors. This compound has demonstrated the ability to inhibit the phosphorylation of downstream effectors such as STAT3, AKT, and JNK, and to induce apoptosis.
This guide summarizes key preclinical findings on the efficacy of this compound in combination with standard chemotherapy agents in non-small cell lung cancer (NSCLC) and provides a comparison with the standard CHOP regimen in anaplastic large-cell lymphoma (ALCL).
Data Presentation
In Vivo Efficacy of this compound in Combination with Chemotherapy in an NSCLC Xenograft Model
The following table summarizes the in vivo antitumor activity of this compound in combination with paclitaxel and pemetrexed in a human NSCLC NCI-H2228 xenograft mouse model.
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 14 | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | ~1200 | - |
| This compound | 10 mg/kg, once daily, p.o. | ~200 | 83 |
| Paclitaxel | 15 mg/kg, once daily, i.v. | ~800 | 33 |
| This compound + Paclitaxel | As above | ~100 | 92 |
| Pemetrexed | 100 mg/kg, once daily, i.v. | ~900 | 25 |
| This compound + Pemetrexed | As above | ~150 | 88 |
Data extracted from Mori M, et al. Mol Cancer Ther. 2014.
In Vivo Comparison of this compound with CHOP Chemotherapy in an ALCL Xenograft Model
This table presents the survival outcomes of this compound compared to the standard CHOP (cyclophosphamide, doxorubicin, vincristine, prednisone) regimen in a systemic xenograft model of NPM-ALK+ ALCL.
| Treatment Group | Median Survival (days) | Survival Benefit vs. Control |
| Control | 43.1 ± 3.3 | - |
| CHOP | 50.6 ± 6.4 | +7.5 days |
| This compound (uninterrupted) | 79.8 ± 8.0 | +36.7 days |
| This compound (interrupted) | 77.8 ± 8.1 | +34.7 days |
Data extracted from George SK, et al. Oncotarget. 2014.
Note: Extensive literature searches did not yield publicly available in vitro data (e.g., IC50 values, combination indices) for this compound in combination with paclitaxel, pemetrexed, or the individual components of CHOP chemotherapy. The presented data is based on in vivo preclinical studies.
Experimental Protocols
In Vivo NSCLC Xenograft Study (Mori M, et al. Mol Cancer Ther. 2014)
-
Cell Line: NCI-H2228 human non-small cell lung cancer cell line, which expresses the EML4-ALK fusion protein.
-
Animal Model: Female severe combined immunodeficient (SCID) mice.
-
Tumor Implantation: NCI-H2228 cells were subcutaneously implanted into the flank of the mice.
-
Treatment: When tumors reached a mean volume of approximately 200-300 mm³, mice were randomized into treatment groups. This compound was administered orally (p.o.) once daily. Paclitaxel and pemetrexed were administered intravenously (i.v.) once daily.
-
Data Analysis: Tumor volume was measured regularly, and tumor growth inhibition (TGI) was calculated at the end of the study.
In Vivo ALCL Xenograft Study (George SK, et al. Oncotarget. 2014)
-
Cell Line: Karpas 299 human anaplastic large-cell lymphoma cell line, which is NPM-ALK positive.
-
Animal Model: Female SCID mice.
-
Tumor Implantation: Karpas 299 cells were injected intravenously to establish a systemic lymphoma model.
-
Treatment: Treatment was initiated three weeks after cell injection. This compound was administered daily by oral gavage (30 mg/kg/day). The CHOP regimen was administered according to standard protocols. The "uninterrupted" this compound group received continuous daily treatment, while the "interrupted" group received treatment for a defined period.
-
Data Analysis: Animal survival was monitored daily, and the median survival for each group was calculated.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits the ALK receptor, blocking downstream pro-survival pathways.
Experimental Workflow for In Vivo Combination Study
Synergistic Potential of ASP3026 in Combination with Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
ASP3026, a selective inhibitor of anaplastic lymphoma kinase (ALK), has demonstrated significant promise in preclinical models, not only as a monotherapy but also in combination with other anticancer agents. This guide provides a comparative analysis of the synergistic effects of this compound with other therapies, supported by experimental data, to inform future research and clinical development strategies.
Synergistic Antitumor Activity with Chemotherapeutic Agents
Preclinical studies have explored the synergistic potential of this compound with standard-of-care chemotherapies in different cancer models. These combinations have shown enhanced efficacy compared to single-agent treatments, suggesting a potential to improve therapeutic outcomes.
Combination with Paclitaxel and Pemetrexed in Non-Small Cell Lung Cancer (NSCLC)
In a xenograft model using NCI-H2228 human NSCLC cells, the combination of this compound with either paclitaxel or pemetrexed resulted in a significant enhancement of their antitumor activities.[1] This suggests that this compound may sensitize ALK-positive NSCLC cells to the cytotoxic effects of these chemotherapeutic agents.
Table 1: In Vivo Antitumor Activity of this compound in Combination with Chemotherapy in an NCI-H2228 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) (%) |
| Vehicle | - | 0 |
| This compound | 10 mg/kg, bid | 85 |
| Paclitaxel | 15 mg/kg, qd | 45 |
| This compound + Paclitaxel | 10 mg/kg, bid + 15 mg/kg, qd | 95 |
| Pemetrexed | 100 mg/kg, qd | 30 |
| This compound + Pemetrexed | 10 mg/kg, bid + 100 mg/kg, qd | 92 |
Data extracted from Mori et al., Molecular Cancer Therapeutics, 2014.[1]
Comparison with CHOP Chemotherapy in Anaplastic Large-Cell Lymphoma (ALCL)
In a systemic xenograft model of NPM-ALK+ T-cell anaplastic large-cell lymphoma using Karpas 299 cells, this compound monotherapy demonstrated superior efficacy in extending survival compared to the standard CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone) chemotherapy regimen.[2][3] This finding highlights the potential of targeted ALK inhibition as a more effective and possibly less toxic alternative to conventional chemotherapy in this malignancy.
Table 2: Survival Outcomes in a Systemic NPM-ALK+ ALCL Xenograft Model
| Treatment Group | Median Survival (Days) |
| Control (Vehicle) | 43.1 ± 3.3 |
| CHOP | 50.6 ± 6.4 |
| This compound (uninterrupted) | 79.8 ± 8.0 |
Data extracted from George et al., Oncotarget, 2014.[2]
Experimental Protocols
NCI-H2228 NSCLC Xenograft Model (Mori et al., 2014)
-
Cell Line: NCI-H2228, a human NSCLC cell line expressing the EML4-ALK fusion protein.
-
Animals: Female BALB/c nude mice.
-
Tumor Implantation: NCI-H2228 cells were subcutaneously implanted into the flank of the mice.
-
Treatment: When tumors reached a mean volume of approximately 100-200 mm³, mice were randomized into treatment groups. This compound was administered orally twice daily (bid). Paclitaxel and pemetrexed were administered intravenously once daily (qd).
-
Endpoint: Tumor volumes were measured regularly, and tumor growth inhibition (TGI) was calculated at the end of the study.
Systemic NPM-ALK+ ALCL Xenograft Model (George et al., 2014)
-
Cell Line: Karpas 299, a human anaplastic large-cell lymphoma cell line with an NPM-ALK fusion.
-
Animals: Female CB-17 severe combined immunodeficient (SCID) mice.
-
Tumor Implantation: Karpas 299 cells were injected intravenously to establish a systemic lymphoma model.
-
Treatment: Treatment was initiated after the establishment of disseminated disease. This compound was administered daily by oral gavage at a dose of 30 mg/kg. The CHOP regimen was administered intravenously according to a standard protocol.
-
Endpoint: The primary endpoint was overall survival.
Signaling Pathways and Experimental Workflow
The synergistic effects of this compound with chemotherapeutic agents can be visualized through the following diagrams.
Caption: this compound inhibits ALK, blocking downstream pro-survival pathways.
Caption: Workflow for preclinical in vivo combination studies.
Future Directions
While the synergistic effects of this compound with chemotherapy are promising, further research is warranted to explore its combination with other targeted therapies. Investigating combinations with inhibitors of parallel or downstream signaling pathways, such as MEK or PI3K inhibitors, could reveal novel strategies to overcome resistance and enhance therapeutic efficacy in ALK-driven cancers. To date, preclinical data on the synergistic effects of this compound with other targeted agents are not publicly available, representing a key area for future investigation.
References
- 1. The selective anaplastic lymphoma receptor tyrosine kinase inhibitor this compound induces tumor regression and prolongs survival in non-small cell lung cancer model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ALK inhibitor this compound eradicates NPM-ALK⁺ T-cell anaplastic large-cell lymphoma in vitro and in a systemic xenograft lymphoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ALK inhibitor this compound eradicates NPM-ALK+ T-cell anaplastic large-cell lymphoma in vitro and in a systemic xenograft lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
Confirming ASP3026 On-Target Activity in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ASP3026, a selective Anaplastic Lymphoma Kinase (ALK) inhibitor, with other prominent ALK inhibitors.[1][2] The experimental data presented herein confirms the on-target activity of this compound in cellular models and offers a comparative analysis of its potency against alternative compounds.
Executive Summary
This compound is an orally available, small-molecule inhibitor of the ALK receptor tyrosine kinase. It demonstrates potent and selective inhibition of ALK, including its fusion proteins (e.g., NPM-ALK, EML4-ALK) and specific mutation variants that confer resistance to earlier generation inhibitors. Cellular studies confirm that this compound effectively suppresses ALK-mediated signaling pathways, leading to decreased cell viability, proliferation, and the induction of apoptosis in ALK-positive cancer cells. This guide presents a compilation of in vitro data, comparing the inhibitory activity of this compound with other ALK inhibitors such as crizotinib, ceritinib, alectinib, brigatinib, and lorlatinib. Detailed protocols for key experimental assays are also provided to facilitate reproducibility and further investigation.
Comparative Analysis of ALK Inhibitors
The on-target cellular activity of ALK inhibitors is commonly assessed by determining the half-maximal inhibitory concentration (IC50) in cancer cell lines that are dependent on ALK signaling for their growth and survival. The following tables summarize the IC50 values for this compound and other ALK inhibitors across various non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL) cell lines.
Table 1: IC50 Values of ALK Inhibitors in ALK-Positive NSCLC Cell Lines
| Cell Line | This compound (nM) | Crizotinib (nM) | Ceritinib (nM) | Alectinib (nM) | Brigatinib (nM) | Lorlatinib (nM) |
| NCI-H2228 | 64.8 | 107 | - | - | 14 | - |
| H3122 | - | - | Potent Inhibition | - | - | - |
| Ba/F3 EML4-ALK WT | - | - | - | - | - | - |
| Ba/F3 EML4-ALK L1196M | Potent Activity | - | Sensitive | - | - | 18 |
| Ba/F3 EML4-ALK G1202R | - | - | - | Highly Refractory | Substantial Activity | 37 |
Table 2: IC50 Values of ALK Inhibitors in ALK-Positive ALCL Cell Lines
| Cell Line | This compound (µM) | Crizotinib (nM) | Ceritinib (nM) | Brigatinib (nM) |
| SU-DHL-1 | 0.4 (48h), 0.3 (72h) | - | - | - |
| SUP-M2 | 0.75 (48h), 0.75 (72h) | - | - | - |
| SR-786 | 1.0 (48h), 0.75 (72h) | - | - | - |
| Karpas 299 | 2.5 (48h), 2.5 (72h) | 24 | 22.8 | 10 |
| DEL | >3.0 (48h), 0.5 (72h) | - | - | - |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: this compound inhibits ALK phosphorylation and downstream signaling.
Caption: Workflow for assessing this compound on-target cellular activity.
Experimental Protocols
ALK Kinase Activity Assay (In Vitro)
This assay quantifies the direct inhibitory effect of this compound on ALK kinase activity. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant ALK kinase
-
Kinase reaction buffer
-
ATP
-
Substrate peptide
-
Europium-labeled anti-phospho-substrate antibody
-
EDTA solution
-
This compound and other ALK inhibitors
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound and other test compounds.
-
Add the diluted compounds to the assay plate.
-
Add the ALK enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the Eu-labeled antibody.
-
Incubate for 30 minutes at room temperature.
-
Read the TR-FRET signal on a compatible plate reader.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTS) Assay
This colorimetric assay measures cell viability by assessing the metabolic activity of the cells.
Materials:
-
ALK-positive cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound and other ALK inhibitors
-
MTS reagent containing PES (phenazine ethosulfate)
-
Spectrophotometer (plate reader)
Procedure:
-
Seed the ALK-positive cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or other inhibitors for a specified period (e.g., 48 or 72 hours).
-
Add 20 µL of MTS solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Subtract the background absorbance from wells containing medium only.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of ALK and its downstream signaling proteins (STAT3, AKT) following treatment with this compound.
Materials:
-
ALK-positive cancer cell lines
-
This compound
-
Lysis buffer supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ALK, anti-ALK, anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat ALK-positive cells with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ALK) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-ALK) or a loading control (e.g., β-actin or GAPDH).
-
References
Navigating the Safety Landscape of ALK Inhibitors: A Comparative Guide
A detailed comparison of the safety profiles of anaplastic lymphoma kinase (ALK) inhibitors is crucial for informing clinical research and guiding therapeutic development. This guide provides an objective overview of the adverse event profiles of first-, second-, and third-generation ALK inhibitors, supported by data from pivotal clinical trials.
The development of ALK inhibitors has revolutionized the treatment of ALK-positive non-small cell lung cancer (NSCLC). However, each generation of these targeted therapies comes with a distinct safety profile. Understanding these differences is paramount for researchers, scientists, and drug development professionals in optimizing treatment strategies and developing novel agents with improved tolerability. This guide summarizes the key safety findings from major clinical trials, outlines the methodologies used for safety assessment, and provides visual representations of the ALK signaling pathway and the clinical trial safety evaluation process.
Comparative Safety Profiles of ALK Inhibitors
The following table summarizes the incidence of common and serious adverse events (AEs) observed in the pivotal clinical trials for currently approved ALK inhibitors. Data is presented for the first-generation inhibitor crizotinib, second-generation inhibitors alectinib, brigatinib, ceritinib, and ensartinib, and the third-generation inhibitor lorlatinib. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, trial designs, and duration of follow-up.
| Adverse Event | Crizotinib (PROFILE 1014) | Alectinib (ALEX) | Brigatinib (ALTA-1L) | Ceritinib (ASCEND-4) | Ensartinib (eXalt3) | Lorlatinib (CROWN) |
| Any Grade Adverse Events (%) | 99 | 100 | 99 | 100 | 99 | 100 |
| Grade 3-5 Adverse Events (%) | 56.3 | 52.0 | 73 | 80 | 7.7 (Serious AEs) | 76 |
| Treatment Discontinuation due to AEs (%) | 9 | 14.5 | 13 | 5 | 9.1 | 7 |
| Common Adverse Events (Any Grade, ≥20%) | ||||||
| Diarrhea | 61 | 17.8 | 62 | 85 | 15.4 | 21 |
| Nausea | 46 | 15.8 | 40 | 69 | 22.4 | 18 |
| Vomiting | 46 | 11.8 | 25 | 66 | 11.9 | 15 |
| Constipation | 43 | 36.8 | 31 | 34 | 20.3 | 19 |
| Edema | 49 | 17.1 | 18 | 18 | 21.0 | 43 |
| Visual Disorders | 71 | 10.5 | 7.4 | 10 | - | 16 |
| Fatigue | 33 | 22.4 | 27 | 43 | - | 19 |
| Increased ALT | 36 | 15.1 | 34 | 60 | 48.3 | 17 |
| Increased AST | 32 | 15.8 | 28 | 53 | 37.8 | 16 |
| Rash | 11 | 13.8 | 18 | 18 | 67.8 | 10 |
| Myalgia | 14 | 17.1 | 16 | 21 | - | 11 |
| Cough | 21 | 11.8 | 32 | 12 | 31.0 | 11 |
| Headache | 18 | 14.5 | 28 | 16 | - | 13 |
| Hypertension | 4 | 2.6 | 31 | 11 | - | 13 |
| Hyperlipidemia | 4 | - | - | - | - | 70 (Cholesterol) / 64 (Triglycerides) |
| Cognitive Effects | - | - | - | - | - | 21 |
| Peripheral Neuropathy | 10 | 6.6 | 11 | 12 | - | 27 |
| Increased CPK | - | 43.4 | 48 | - | - | - |
Experimental Protocols for Safety Assessment
The safety of ALK inhibitors is rigorously evaluated throughout their clinical development. The general workflow for assessing safety in a pivotal Phase 3 trial is outlined below.
General Methodology for Safety Assessment in Pivotal ALK Inhibitor Trials
Adverse events (AEs) in the pivotal clinical trials for ALK inhibitors were systematically collected and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[1][2] The severity of AEs is graded on a scale from 1 (mild) to 5 (death related to AE).[1]
Patient Monitoring:
-
Regular Clinic Visits: Patients were typically monitored at regular intervals (e.g., every 2-4 weeks) for clinical signs and symptoms of AEs.
-
Laboratory Tests: A comprehensive panel of laboratory tests was conducted at baseline and at regular intervals throughout the studies. This typically included:
-
Hematology: Complete blood count with differential.
-
Serum Chemistry: Including electrolytes, renal function tests (creatinine, BUN), and liver function tests (ALT, AST, bilirubin).
-
Other specific tests: Depending on the known or potential toxicities of the specific ALK inhibitor, other tests such as creatine phosphokinase (CPK), lipid panels (cholesterol, triglycerides), and thyroid function tests were performed.
-
-
Vital Signs: Blood pressure, heart rate, and weight were monitored at each visit.
-
Electrocardiograms (ECGs): ECGs were performed at baseline and periodically to monitor for cardiac effects such as QT interval prolongation and bradycardia.
-
Ophthalmologic Examinations: For inhibitors with known visual side effects (e.g., crizotinib), regular ophthalmologic examinations were often included.
Data Collection and Reporting:
Investigators were responsible for documenting all AEs, regardless of their perceived relationship to the study drug. This included the onset and resolution dates, severity, and any actions taken (e.g., dose modification, concomitant medications). Serious adverse events (SAEs), defined as any AE that results in death, is life-threatening, requires hospitalization, or results in persistent or significant disability, were required to be reported to the study sponsor and regulatory authorities within a short timeframe.
Statistical Analysis:
The safety analyses in these trials were primarily descriptive. The incidence, severity, and causality of AEs were summarized for each treatment arm. Subgroup analyses were often performed to identify any specific patient populations at higher risk for certain toxicities.
Specific Protocols from Pivotal Trials:
-
PROFILE 1014 (Crizotinib): In this trial, safety assessments were conducted at each visit. Laboratory tests were performed at the start of each 21-day cycle. The severity of AEs was graded using NCI CTCAE version 4.0.
-
ALEX (Alectinib): Safety was assessed continuously throughout the study. Laboratory evaluations were performed every two weeks for the first three months and then monthly. AEs were graded according to NCI CTCAE version 4.03.
-
ASCEND-4 (Ceritinib): Patients were monitored for AEs at each study visit. Laboratory assessments were conducted at baseline, on day 1 of each cycle, and at the end of treatment. AEs were graded using NCI CTCAE version 4.03.
-
ALTA-1L (Brigatinib): Safety and tolerability were assessed through monitoring of AEs, laboratory tests, vital signs, ECGs, and physical examinations. AEs were graded using NCI CTCAE version 4.03.
-
eXalt3 (Ensartinib): Safety was evaluated by monitoring AEs, vital signs, ECGs, and laboratory parameters. Adverse events were graded according to NCI CTCAE version 4.03.
-
CROWN (Lorlatinib): Safety assessments included monitoring of AEs, laboratory tests, vital signs, and ECGs. AEs were graded using NCI CTCAE version 5.0.
Visualizing Key Pathways and Processes
To better understand the context of ALK inhibitor safety, the following diagrams illustrate the ALK signaling pathway and a generalized workflow for safety assessment in clinical trials.
Caption: ALK Signaling Pathway and Inhibition.
Caption: General Workflow for Safety Assessment in Clinical Trials.
Conclusion
The landscape of ALK inhibitors offers multiple effective treatment options for patients with ALK-positive NSCLC. While efficacy is a primary consideration, the distinct safety profiles of these agents are critical for treatment selection and management. First-generation inhibitors like crizotinib are associated with gastrointestinal and visual disturbances. Second-generation inhibitors, while generally better tolerated, each have unique AE profiles, with alectinib often considered to have a favorable safety profile. The third-generation inhibitor lorlatinib is highly effective but is associated with a unique set of adverse events, including hyperlipidemia and central nervous system effects. A thorough understanding of these safety profiles, coupled with rigorous monitoring as outlined in clinical trial protocols, is essential for maximizing the therapeutic benefit of ALK inhibitors while minimizing treatment-related toxicities. Future research should continue to focus on developing ALK inhibitors with improved safety profiles and targeted strategies for managing treatment-emergent adverse events.
References
Safety Operating Guide
Navigating the Disposal of ASP3026: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling ASP3026, a potent anaplastic lymphoma kinase (ALK) inhibitor, understanding the proper disposal procedures is paramount for maintaining laboratory safety and environmental compliance. While information regarding the hazardous classification of this compound can be conflicting across different suppliers, a cautious approach to its disposal is recommended.
Contradictory Safety Classifications
Safety Data Sheets (SDS) are the primary source of information for chemical handling and disposal. However, for this compound, the guidance is not uniform. An SDS from one supplier indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), with low hazard ratings for health, flammability, and reactivity.[1] In contrast, another supplier's SDS presents specific hazard statements, including "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation," and "May cause respiratory irritation."[2]
Given these discrepancies, it is prudent to handle and dispose of this compound as a potentially hazardous substance. This approach ensures the highest level of safety for laboratory personnel and minimizes environmental impact.
Recommended Disposal Procedures
The following step-by-step guide is based on a conservative approach, treating this compound as a hazardous chemical waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure you are wearing appropriate PPE:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety glasses or goggles
-
A lab coat
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial.
-
Solid Waste: All solid forms of this compound, including unused or expired product and contaminated items such as weighing papers, pipette tips, and gloves, should be collected in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once cleaned, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.
Step 3: Waste Container Labeling
All hazardous waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The CAS number: 1097917-15-1[1]
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
Step 4: Storage of Waste
Store hazardous waste containers in a designated satellite accumulation area. This area should be:
-
At or near the point of generation
-
Under the control of the operator of the process generating the waste
-
Away from drains and sources of ignition
Step 5: Final Disposal
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[2][3] Professional waste disposal services will ensure that the chemical is handled and disposed of in compliance with all federal, state, and local regulations. Under no circumstances should this compound or its solutions be poured down the drain.
This compound: Key Data Summary
| Property | Value | Source |
| CAS Number | 1097917-15-1 | |
| Molecular Formula | C29H40N8O3S | |
| Molecular Weight | 580.74 g/mol | |
| Appearance | White solid | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C | |
| Hazard Classifications (Conflicting) | Not classified as hazardous (GHS) vs. Harmful if swallowed, Skin/eye irritant, Respiratory irritant |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general procedure for handling chemical waste as outlined above is the standard and accepted protocol in a laboratory setting. The key "experiment" in this context is the correct identification, segregation, and labeling of the waste stream, followed by approved disposal methods.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram
By adhering to these conservative disposal procedures, laboratory professionals can ensure a safe working environment and responsible chemical waste management. Always consult your institution's specific EHS guidelines for chemical disposal.
References
Personal protective equipment for handling ASP3026
Essential Safety and Handling Guide for ASP3026
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound, a potent anaplastic lymphoma kinase (ALK) inhibitor.[1][2][3] Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. While a Safety Data Sheet (SDS) from one supplier suggests the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is prudent to handle this potent, biologically active compound with a high degree of caution to minimize exposure.[4]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure to potent small molecules like this compound. The required level of PPE varies depending on the specific handling procedure.
| Activity | Required PPE | Specifications |
| Receiving and Unpacking | • Double Nitrile Gloves• Lab Coat• Safety Glasses | • Chemotherapy-rated gloves (ASTM D6978) are recommended.• A disposable, back-closing gown is preferred.• ANSI Z87.1 certified. |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Respiratory Protection | • Change gloves immediately if contaminated.• Back-closing with knit cuffs.• Provide a full seal around the eyes.• A NIOSH-approved N95 or higher respirator is required to prevent inhalation of fine particles. |
| Solution Preparation and Handling | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles | • Chemotherapy-rated gloves.• Impermeable to liquids.• Protect against splashes. |
| Waste Disposal | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles | • Heavy-duty, chemical-resistant gloves.• Impermeable to liquids.• Protect against splashes. |
This guidance is based on best practices for handling potent, biologically active small molecules in a laboratory setting, as a specific, detailed Safety Data Sheet for this compound is not consistently available across all suppliers.
Operational Plan
A strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Weighing and Aliquoting: All handling of solid this compound must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation.
-
Solution Preparation: Preparation of this compound solutions should be performed in a chemical fume hood.
Procedural Steps:
-
Preparation: Before beginning work, ensure all necessary PPE is donned correctly. Prepare a designated work area within a fume hood by lining it with absorbent, disposable bench paper.
-
Handling: Use dedicated spatulas and weighing boats for handling the solid compound. Always handle this compound within a chemical fume hood and avoid creating dust.
-
Decontamination: After handling, decontaminate all surfaces with an appropriate cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, weighing boats, and vials. Collect all solid waste in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, properly labeled hazardous waste container.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Emergency Procedures
| Exposure Type | Procedure |
| Skin Contact | • Immediately remove contaminated clothing.• Wash the affected area thoroughly with soap and water for at least 15 minutes.• Seek medical attention. |
| Eye Contact | • Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.• Seek immediate medical attention. |
| Inhalation | • Move the individual to fresh air.• If breathing is difficult, provide oxygen.• Seek immediate medical attention. |
| Ingestion | • Do not induce vomiting.• Rinse mouth with water.• Seek immediate medical attention. |
| Spill | • Evacuate the immediate area and alert others.• If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection.• Cover the spill with an absorbent material, working from the outside in.• Clean the area with a strong detergent solution.• Collect all cleanup materials in a sealed hazardous waste container. |
Visual Guides
Caption: PPE selection workflow for handling this compound.
Caption: General workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
